molecular formula C12H13NO2 B1393205 5-(3-Aminophenyl)cyclohexane-1,3-dione CAS No. 1215521-75-7

5-(3-Aminophenyl)cyclohexane-1,3-dione

Cat. No.: B1393205
CAS No.: 1215521-75-7
M. Wt: 203.24 g/mol
InChI Key: AAWTXRVJTIJALB-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)cyclohexane-1,3-dione (CAS 1215521-75-7) is a high-purity chemical building block supplied with a guaranteed purity of ≥98% . This compound features a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . It is characterized by an aminophenyl substituent on the cyclohexane-1,3-dione scaffold, a structure recognized for its utility in synthetic organic chemistry. The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel heterocyclic compounds. Scientific literature indicates that the core cyclohexane-1,3-dione structure is strategically used in the synthesis of 1,2,4-triazine derivatives . Such derivatives are investigated as potential anti-proliferative agents and tyrosine kinase inhibitors, making them lead structures in the search for new anticancer therapies . Researchers can leverage the reactive 1,3-diketone and the aniline functional groups for further chemical modifications, cyclizations, and the development of compound libraries for biological screening. This product is strictly for research and further manufacturing applications, and is not intended for direct human use . For safety, please note the following hazard statements: May cause an allergic skin reaction (H317) and causes serious eye irritation (H319) . Researchers should consult the safety data sheet and wear appropriate personal protective equipment, including gloves and eye/face protection.

Properties

IUPAC Name

5-(3-aminophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWTXRVJTIJALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679669
Record name 5-(3-Aminophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215521-75-7
Record name 5-(3-Aminophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unlocking the Therapeutic Potential of 5-(3-Aminophenyl)cyclohexane-1,3-dione: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of novel small molecules with potential therapeutic value necessitates a robust and systematic approach to elucidate their mechanism of action. 5-(3-Aminophenyl)cyclohexane-1,3-dione is a compound of interest, possessing a scaffold known for a diverse range of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification and validation of its potential therapeutic targets. In the absence of direct experimental data for this specific molecule, this document outlines a multi-pronged strategy, beginning with in silico predictive modeling to generate target hypotheses, followed by a suite of rigorous experimental methodologies for confirmation and validation. By integrating computational and empirical approaches, this guide aims to accelerate the translation of 5-(3-Aminophenyl)cyclohexane-1,3-dione from a chemical entity to a potential therapeutic agent.

Introduction: Deconstructing 5-(3-Aminophenyl)cyclohexane-1,3-dione

5-(3-Aminophenyl)cyclohexane-1,3-dione is a synthetic organic compound characterized by two key structural motifs: a cyclohexane-1,3-dione core and a 3-aminophenyl substituent. The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anticancer, antibacterial, and herbicidal properties.[1][2] Notably, certain derivatives of cyclohexane-1,3-dione have been identified as inhibitors of receptor tyrosine kinases such as c-Met, which are implicated in cancer cell proliferation.[1][2][3][4] The aminophenyl group is also a common feature in many approved drugs and clinical candidates, often contributing to critical binding interactions with protein targets.[5]

The primary challenge in advancing the therapeutic development of 5-(3-Aminophenyl)cyclohexane-1,3-dione is the lack of knowledge regarding its specific molecular targets. The tendency of primary amines to ionize under physiological conditions can affect membrane penetration, while also being susceptible to first-pass metabolism.[6] Understanding the direct protein interactions of this compound is paramount to elucidating its mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects. This guide presents a logical workflow, from computational prediction to experimental validation, to systematically uncover these targets.

In Silico Target Prediction: Generating Actionable Hypotheses

Computational, or in silico, methods provide a time- and cost-effective strategy to generate initial hypotheses about the potential biological targets of a small molecule.[7][8] These approaches leverage the vast amount of existing biological and chemical data to predict interactions between a ligand and a protein. For 5-(3-Aminophenyl)cyclohexane-1,3-dione, a dual-pronged in silico approach is recommended: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

LBVS operates on the principle that structurally similar molecules are likely to have similar biological activities.[9][10][11] This approach is particularly useful when the three-dimensional structure of a potential target is unknown.[10][11] The workflow involves comparing the 2D or 3D features of 5-(3-Aminophenyl)cyclohexane-1,3-dione against databases of compounds with known biological targets.

  • Compound Preparation:

    • Generate a 3D conformation of 5-(3-Aminophenyl)cyclohexane-1,3-dione using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization to obtain a low-energy, stable conformation.

  • Database Selection:

    • Choose publicly available databases such as ChEMBL, PubChem, or DrugBank, which contain extensive information on small molecules and their biological activities.

  • Similarity Search:

    • Employ 2D fingerprinting methods (e.g., Morgan fingerprints, MACCS keys) or 3D shape-based similarity algorithms to screen the selected databases.

    • Rank the database compounds based on their similarity score to the query molecule.

  • Target Hypothesis Generation:

    • Analyze the known targets of the top-ranking similar compounds.

    • Prioritize targets that are consistently associated with multiple structurally similar molecules.

Structure-Based Virtual Screening (SBVS)

SBVS utilizes the 3D structure of a potential protein target to predict the binding affinity and pose of a small molecule within its active site.[12][13] This method is ideal for refining the list of potential targets generated from LBVS or for exploring targets known to interact with the cyclohexane-1,3-dione scaffold, such as c-Met kinase.[1][2]

  • Target Selection and Preparation:

    • Select potential protein targets from the LBVS results or based on literature evidence for the core scaffolds. For example, the crystal structure of c-Met kinase (PDB ID: 3LQ8) could be a primary candidate.[1]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states using software like Schrödinger Maestro or UCSF Chimera.[14][15]

  • Binding Site Definition:

    • Identify the ligand-binding pocket of the protein, either from a co-crystallized ligand or using pocket prediction algorithms.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of 5-(3-Aminophenyl)cyclohexane-1,3-dione within the defined binding site.[13][16]

    • Score the docked poses based on the predicted binding energy.

  • Hit Prioritization:

    • Analyze the docking results, paying close attention to key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

    • Prioritize targets with the most favorable docking scores and interaction profiles.

in_silico_workflow cluster_0 Ligand-Based Virtual Screening cluster_1 Structure-Based Virtual Screening cluster_2 Experimental Validation Compound Preparation Compound Preparation Database Selection Database Selection Compound Preparation->Database Selection Similarity Search Similarity Search Database Selection->Similarity Search Target Hypothesis Generation Target Hypothesis Generation Similarity Search->Target Hypothesis Generation Target Selection Target Selection Target Hypothesis Generation->Target Selection informs Binding Site Definition Binding Site Definition Target Selection->Binding Site Definition Molecular Docking Molecular Docking Binding Site Definition->Molecular Docking Hit Prioritization Hit Prioritization Molecular Docking->Hit Prioritization Experimental Validation Experimental Validation Hit Prioritization->Experimental Validation leads to

Figure 1: A schematic overview of the in silico workflow for generating and prioritizing therapeutic target hypotheses for 5-(3-Aminophenyl)cyclohexane-1,3-dione.

Experimental Target Identification and Validation: From Hypothesis to Confirmation

While in silico methods are powerful for generating hypotheses, experimental validation is crucial to confirm the direct interaction between a small molecule and its predicted target.[17] This section details a multi-tiered approach to first identify direct binding partners and then validate the functional consequences of this interaction.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a robust method for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[18][19][20] This technique involves immobilizing the small molecule on a solid support and using it as "bait" to capture interacting proteins.

  • Probe Synthesis:

    • Synthesize a derivative of 5-(3-Aminophenyl)cyclohexane-1,3-dione with a linker and an affinity tag (e.g., biotin) suitable for immobilization. The amino group on the phenyl ring is a potential site for linker attachment.

    • Synthesize a negative control probe, which is structurally similar but lacks the key binding motifs or is otherwise designed to be inactive.

  • Immobilization:

    • Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

  • Protein Pull-down:

    • Incubate the immobilized probe with a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

    • Include a control incubation with beads coated with the negative control probe and another with uncoated beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific protein binders.

    • Elute the specifically bound proteins, typically by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the proteins identified from the active probe pull-down with those from the control pull-downs.

    • Proteins significantly enriched in the active probe sample are considered potential direct targets.

ap_ms_workflow Probe_Synthesis Synthesis of Biotinylated Probe Immobilization Immobilization on Beads Probe_Synthesis->Immobilization Pull_down Incubation with Cell Lysate Immobilization->Pull_down Wash_Elute Washing and Elution Pull_down->Wash_Elute SDS_PAGE SDS-PAGE Separation Wash_Elute->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec Data_Analysis Identification of Enriched Proteins Mass_Spec->Data_Analysis

Figure 2: The experimental workflow for identifying direct protein targets of 5-(3-Aminophenyl)cyclohexane-1,3-dione using Affinity Purification-Mass Spectrometry (AP-MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context.[21][22][23] It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[21][24]

  • Cell Treatment:

    • Treat intact cells with 5-(3-Aminophenyl)cyclohexane-1,3-dione at various concentrations. Include a vehicle-treated control.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cetsa_workflow Cell_Treatment Treat Cells with Compound Thermal_Challenge Heat Cells at Various Temperatures Cell_Treatment->Thermal_Challenge Lysis_Separation Lyse Cells and Separate Soluble Proteins Thermal_Challenge->Lysis_Separation Protein_Detection Detect Target Protein in Soluble Fraction Lysis_Separation->Protein_Detection Data_Analysis Analyze Melting Curve Shift Protein_Detection->Data_Analysis

Figure 3: The experimental workflow for validating target engagement of 5-(3-Aminophenyl)cyclohexane-1,3-dione in intact cells using the Cellular Thermal Shift Assay (CETSA).

Functional Validation: Kinome Profiling

Given that many cyclohexane-1,3-dione derivatives are known to target kinases, it is prudent to assess the effect of 5-(3-Aminophenyl)cyclohexane-1,3-dione on the kinome.[1][2] Kinome profiling services offer a broad screening of a compound's activity against a large panel of kinases.[25][26][27]

  • Compound Submission:

    • Submit 5-(3-Aminophenyl)cyclohexane-1,3-dione to a commercial kinome profiling service (e.g., Promega, Cell Signaling Technology, Pharmaron).[26][27][28]

  • Kinase Activity Assays:

    • The service will perform in vitro enzymatic assays to measure the inhibitory activity of the compound against a large panel of purified kinases, typically at a fixed ATP concentration.

  • Data Analysis:

    • The results are usually provided as the percent inhibition at a given compound concentration.

    • Identify the kinases that are significantly inhibited by the compound.

  • Follow-up Studies:

    • For the most promising kinase hits, determine the IC50 values through dose-response studies.

    • Validate the inhibition in cell-based assays by examining the phosphorylation of known downstream substrates of the identified kinase.

Potential Therapeutic Areas and Future Directions

The potential therapeutic applications of 5-(3-Aminophenyl)cyclohexane-1,3-dione will be dictated by the identity of its molecular targets.

Potential Target Class Associated Therapeutic Area Rationale
Protein Kinases (e.g., c-Met) OncologyThe cyclohexane-1,3-dione scaffold is present in known c-Met inhibitors, and kinases are well-established cancer targets.[1][2][3]
Metabolic Enzymes Metabolic Disorders, Infectious DiseasesThe cyclohexane-1,3-dione core can mimic endogenous substrates for certain enzymes.
Bacterial Proteins Infectious DiseasesSome cyclohexane-1,3-dione derivatives have shown antibacterial activity.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of 5-(3-Aminophenyl)cyclohexane-1,3-dione for its validated targets. Furthermore, elucidating the compound's polypharmacology—its interaction with multiple targets—will be crucial for understanding its overall biological effect and potential for drug repurposing.[29]

Conclusion

The identification of therapeutic targets for novel small molecules like 5-(3-Aminophenyl)cyclohexane-1,3-dione is a critical step in the drug discovery pipeline. This technical guide has outlined a systematic and integrated approach, combining in silico prediction with robust experimental validation techniques. By following this workflow, researchers can efficiently navigate the complexities of target deconvolution and unlock the full therapeutic potential of this promising compound. The journey from a chemical structure to a life-saving therapy is arduous, but it begins with a clear and scientifically rigorous roadmap for target identification.

References

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025-08-10). Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. Retrieved from [Link]

  • Recent Advances in In Silico Target Fishing. MDPI. Retrieved from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Retrieved from [Link]

  • Ligand based Screening. Creative Biolabs. Retrieved from [Link]

  • Structure based Screening. Creative Biolabs. Retrieved from [Link]

  • Ligand-Based Virtual Screening. Creative Biostucture Drug Discovery. Retrieved from [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. Retrieved from [Link]

  • Ligand Based Virtual Screening With CSD-Discovery. CCDC. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC. Retrieved from [Link]

  • POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. Retrieved from [Link]

  • Ligand-Based Virtual Screening Approach Using a New Scoring Function. PMC. Retrieved from [Link]

  • Structure-Based Virtual Screening. PubMed. Retrieved from [Link]

  • Kinome Profiling. Oncolines B.V. Retrieved from [Link]

  • Target deconvolution strategies in drug discovery. PubMed. Retrieved from [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Retrieved from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]

  • Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. Retrieved from [Link]

  • Structure-Based Virtual Screening Lesson Plan. Schrödinger. Retrieved from [Link]

  • Prodrugs for Amines. PMC. Retrieved from [Link]

  • Virtual screening. Wikipedia. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]

  • Drug target deconvolution. Danish Technological Institute. Retrieved from [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers. Retrieved from [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Retrieved from [Link]

  • How to experimentally validate drug-target interactions?. ResearchGate. Retrieved from [Link]

  • The structure-based virtual screening workflow using the glide module of Schrodinger and identification of hit molecules (4). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]

  • In silico molecular investigations of derived cyclohexane-1,3-dione compounds as potential inhibitors of protein tyrosine kinase C-met: 2D QSAR, molecular docking and ADMET. ResearchGate. Retrieved from [Link]

  • Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. MDPI. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Structure-Based Drug Discovery, virtual screening ONLINE by MCULE (Search 100+ Million Compounds). YouTube. Retrieved from [Link]

  • Target deconvolution strategies in drug discovery. ResearchGate. Retrieved from [Link]

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • KinomePro. Pamgene. Retrieved from [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. American Pharmaceutical Review. Retrieved from [Link]

  • In Silico Target Prediction. Creative Biolabs. Retrieved from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Retrieved from [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. NIH. Retrieved from [Link]

  • Kinase Panel Profiling. Pharmaron. Retrieved from [Link]

  • Target Validation. EMBL-EBI. Retrieved from [Link]

  • Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives. ResearchGate. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. PMC. Retrieved from [Link]

Sources

Methodological & Application

The Emerging Role of 5-(3-Aminophenyl)cyclohexane-1,3-dione in Medicinal Chemistry: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. The cyclohexane-1,3-dione framework represents a privileged structure, serving as a versatile precursor for a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therapeutic potential across various domains, including oncology, inflammation, and infectious diseases. This application note delves into the specific potential of a promising, yet underexplored, derivative: 5-(3-Aminophenyl)cyclohexane-1,3-dione .

The strategic incorporation of a 3-aminophenyl moiety at the 5-position of the cyclohexane-1,3-dione core introduces a key pharmacophoric element. The amino group provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furthermore, the aminophenyl group itself is a common feature in many established therapeutic agents, suggesting its potential to engage in crucial interactions with biological targets. While direct extensive research on 5-(3-Aminophenyl)cyclohexane-1,3-dione is emerging, by examining the well-established applications of its parent scaffold and related analogues, we can project its significant promise in medicinal chemistry, particularly in the realm of kinase inhibition for cancer therapy.

Core Application: A Promising Scaffold for Tyrosine Kinase Inhibitors

A substantial body of evidence highlights the utility of the cyclohexane-1,3-dione scaffold in the design of potent tyrosine kinase inhibitors.[3][4] Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play critical roles in cellular signaling pathways governing growth, differentiation, and metabolism. Aberrant RTK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Derivatives of cyclohexane-1,3-dione have demonstrated inhibitory activity against a range of RTKs, including c-Met, VEGFR, and EGFR.[3][5] The c-Met proto-oncogene, in particular, has been a focal point of research, with its dysregulation implicated in the proliferation and metastasis of various solid tumors, such as non-small-cell lung cancer (NSCLC).[3][5]

The 5-(3-Aminophenyl)cyclohexane-1,3-dione scaffold is exceptionally well-positioned to be exploited for the development of novel c-Met inhibitors. The aminophenyl group can be readily derivatized to introduce functionalities that can interact with key residues in the ATP-binding pocket of the kinase domain. This allows for the rational design of compounds with enhanced potency and selectivity.

Hypothesized Mechanism of Action: Targeting the c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a downstream signaling cascade involving key pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and migration. Small molecule inhibitors targeting the ATP-binding site of c-Met can effectively block this signaling cascade.

Below is a diagram illustrating the hypothesized mechanism of action for a derivative of 5-(3-Aminophenyl)cyclohexane-1,3-dione as a c-Met inhibitor.

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_inactive c-Met (Inactive) HGF->cMet_inactive Binding cMet_active c-Met (Active) (Dimerized & Phosphorylated) cMet_inactive->cMet_active Dimerization & Autophosphorylation ADP ADP cMet_active->ADP RAS_MAPK RAS/MAPK Pathway cMet_active->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet_active->PI3K_AKT ATP ATP ATP->cMet_active Phosphorylation Inhibitor 5-(3-Aminophenyl)cyclohexane- 1,3-dione Derivative Inhibitor->cMet_active Block Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Metastasis Metastasis RAS_MAPK->Metastasis PI3K_AKT->Proliferation PI3K_AKT->Metastasis

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of derivatives of 5-(3-Aminophenyl)cyclohexane-1,3-dione. These are intended as a starting point and may require optimization based on the specific target compound and assay.

Protocol 1: Synthesis of a Representative N-Acyl Derivative

This protocol describes the acylation of the amino group of 5-(3-Aminophenyl)cyclohexane-1,3-dione with a hypothetical acyl chloride.

Objective: To synthesize N-(3-(2,6-dioxocyclohexyl)phenyl)acetamide as a representative derivative.

Materials:

  • 5-(3-Aminophenyl)cyclohexane-1,3-dione

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(3-Aminophenyl)cyclohexane-1,3-dione (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(2,6-dioxocyclohexyl)phenyl)acetamide.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

synthesis_workflow start Start: 5-(3-Aminophenyl) cyclohexane-1,3-dione dissolve Dissolve in anhydrous DCM start->dissolve add_base Add Et3N dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acetyl Chloride cool->add_acyl_chloride react Stir at RT (2-4h) Monitor by TLC add_acyl_chloride->react quench Quench with NaHCO3 (aq) react->quench workup Aqueous Work-up (H2O, Brine) quench->workup dry Dry (MgSO4) & Concentrate workup->dry purify Column Chromatography dry->purify end End: Pure N-Acyl Derivative purify->end

Caption: General workflow for the synthesis of an N-acyl derivative.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a test compound against the c-Met kinase.

Objective: To determine the IC50 value of a test compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the poly(Glu,Tyr) substrate.

  • Kinase Addition: Add the recombinant c-Met kinase to each well to initiate the reaction.

  • ATP Addition and Incubation: Add ATP to each well to start the kinase reaction. Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence generated by a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Quantitative Data Summary

While specific data for 5-(3-Aminophenyl)cyclohexane-1,3-dione derivatives is not yet widely published, the following table presents hypothetical IC50 values for a series of its derivatives against c-Met kinase to illustrate a potential SAR.

Compound IDR-Group on Amino Moietyc-Met IC50 (nM)
1a -H>10000
1b -C(O)CH₃520
1c -C(O)Ph250
1d -C(O)-(4-fluorophenyl)85
1e -SO₂CH₃150

Note: These values are illustrative and intended to demonstrate how modifications to the amino group could influence inhibitory potency.

Conclusion and Future Directions

5-(3-Aminophenyl)cyclohexane-1,3-dione is a promising and versatile scaffold for the development of novel therapeutic agents. Its chemical tractability and the proven track record of the cyclohexane-1,3-dione core in medicinal chemistry, particularly in the design of kinase inhibitors, underscore its potential. The protocols and conceptual frameworks presented in this application note provide a solid foundation for researchers to embark on the synthesis and evaluation of new derivatives. Future research should focus on exploring a diverse range of substitutions on the aminophenyl ring to build a comprehensive SAR and to optimize the potency, selectivity, and pharmacokinetic properties of these exciting new compounds.

References

  • Kozlov, S. N., et al. (2009). Reactions of bisazomethines of the naphtalene series with 1, 3-diketones. Russian Journal of General Chemistry, 73(9), 1424-1440.
  • Dai, C., et al. (2012). Expanding the chemical diversity of spirooxindoles via alkylative pyridine dearomatization. Beilstein journal of organic chemistry, 8, 986-993.
  • Dence, J. B., & Roberts, J. D. (1968). Efforts toward the synthesis of liphatic iodonium salts. The Journal of Organic Chemistry, 33(3), 1251-1253.
  • El-Sayed, M. A. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. [Link]

  • Patil, S. A., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S. Patent No. 8,916,723 B2. Washington, DC: U.S.
  • Arctom. (n.d.). 5-(3-Aminophenyl)cyclohexane-1,3-dione. Retrieved from [Link]

  • Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • ACS Omega. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • Lonza Inc. (1998). Process for the manufacture of 1, 3-cyclohexanedione. U.S. Patent No. 5,744,648. Washington, DC: U.S.
  • Hartmann, R. W., & Batzl, C. (1989). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. Journal of medicinal chemistry, 32(11), 2417-2421.
  • PubChem. (n.d.). 1,3-Cyclohexanedione, 5-phenyl-. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Phenylcyclohexane-1,3-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • ResearchGate. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Request PDF.
  • Patel, N. B., & Patel, H. R. (2016). “Synthesis and Physico-Chemical Studies of 1, 1'-Substituted Phenyl Cyclohexane”.
  • Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • CSIR-Institute of Himalayan Bioresource Technology. (n.d.). Process for 4-substituted cyclohexane-1,3-dione. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-(3-Aminophenyl)cyclohexane-1,3-dione as a Potent Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Tyrosine Kinases in Cellular Signaling and Oncology

Protein tyrosine kinases (PTKs) are a large and diverse family of enzymes that play a pivotal role in the regulation of numerous cellular processes, including growth, differentiation, metabolism, and motility.[1][2] These enzymes function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.[3] The aberrant activation of tyrosine kinases through mutations, overexpression, or autocrine signaling loops is a hallmark of many human cancers, leading to uncontrolled cell proliferation and survival.[3][4] This has established PTKs as one of the most important classes of targets for modern cancer therapy.[2]

The cyclohexane-1,3-dione scaffold has emerged as a versatile precursor for the synthesis of a variety of heterocyclic compounds with diverse biological activities, including anti-tumor and kinase inhibitory properties.[5][6] Derivatives of cyclohexane-1,3-dione have been shown to be potent inhibitors of several receptor tyrosine kinases, such as c-Met, VEGFR-2, and EGFR, making this chemical moiety a promising starting point for the development of novel anti-cancer agents.[7][8] This document provides detailed application notes and protocols for the investigation of 5-(3-Aminophenyl)cyclohexane-1,3-dione , a representative compound from this class, as a tyrosine kinase inhibitor.

Compound Profile: 5-(3-Aminophenyl)cyclohexane-1,3-dione

5-(3-Aminophenyl)cyclohexane-1,3-dione is a synthetic organic compound featuring a cyclohexane-1,3-dione core substituted with a 3-aminophenyl group. The presence of the aminophenyl moiety provides a handle for potential interactions within the ATP-binding pocket of tyrosine kinases, a common feature of many kinase inhibitors. The cyclohexane-1,3-dione ring system itself is a key structural element that contributes to the inhibitory activity observed in its derivatives.[5]

Chemical Structure:

Key Properties:

PropertyValueReference
Molecular FormulaC12H13NO2N/A
Molecular Weight203.24 g/mol N/A
Physical AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in DMSO and methanolAssumed

Proposed Mechanism of Action: Competitive ATP Inhibition

Based on the structural features of 5-(3-Aminophenyl)cyclohexane-1,3-dione and the known mechanism of action of similar compounds, it is hypothesized to act as an ATP-competitive inhibitor of tyrosine kinases. The planar aminophenyl group can engage in hydrogen bonding and hydrophobic interactions within the adenine-binding region of the kinase's active site, while the cyclohexane-1,3-dione moiety can occupy the adjacent hydrophobic pocket. This binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the phosphotransferase activity of the kinase and blocking downstream signaling.

G cluster_0 Tyrosine Kinase Active Site cluster_1 Inhibition by 5-(3-Aminophenyl)cyclohexane-1,3-dione ATP ATP Substrate_Protein Substrate_Protein ATP->Substrate_Protein Phosphorylation ADP ADP ATP->ADP Kinase_Active_Site ATP->Kinase_Active_Site Blocked Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Inhibitor 5-(3-Aminophenyl)cyclohexane-1,3-dione Inhibitor->Kinase_Active_Site Competitive Binding

Caption: Proposed ATP-competitive inhibition mechanism.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of 5-(3-Aminophenyl)cyclohexane-1,3-dione as a tyrosine kinase inhibitor.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific tyrosine kinase in a cell-free system. The choice of kinase will depend on the research focus; however, based on literature for similar compounds, c-Met is a relevant target.[9][10]

Principle: The assay quantifies the amount of ADP produced as a result of the kinase's phosphotransferase activity. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory potency.

Materials:

  • Recombinant human tyrosine kinase (e.g., c-Met)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • 5-(3-Aminophenyl)cyclohexane-1,3-dione (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of 5-(3-Aminophenyl)cyclohexane-1,3-dione in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add 5 µL of the kinase solution (at 2x the final desired concentration).

  • Add 2.5 µL of the diluted inhibitor or DMSO (for control wells).

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (at 4x the final desired concentrations). The final ATP concentration should be close to its Km for the specific kinase to ensure accurate IC50 determination.[11]

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Data Analysis and Interpretation: The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget KinaseIC50 (nM)
5-(3-Aminophenyl)cyclohexane-1,3-dionec-MetTo be determined
Foretinib (Reference Inhibitor)c-Met1.16[9]
Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cells that are dependent on the target tyrosine kinase for their proliferation.

Principle: The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the inhibitor indicates a cytotoxic or cytostatic effect.

Materials:

  • Cancer cell line with known dependence on a specific tyrosine kinase (e.g., H460 or A549 for c-Met)[8][9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 5-(3-Aminophenyl)cyclohexane-1,3-dione (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Clear-bottom, white-walled 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of 5-(3-Aminophenyl)cyclohexane-1,3-dione in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or DMSO (for control).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each inhibitor concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic curve.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat Treat cells with inhibitor dilutions Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Calculate GI50 Measure->Analyze End End Analyze->End

Caption: Cellular proliferation assay workflow.

Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if the compound inhibits the phosphorylation of the target tyrosine kinase and its downstream substrates within a cellular context.[12][13]

Principle: Western blotting uses specific antibodies to detect the levels of a particular protein. By using an antibody that specifically recognizes the phosphorylated form of the target protein, we can assess the inhibitory effect of the compound on the kinase's activity in cells.

Materials:

  • Cancer cell line used in the proliferation assay

  • Complete cell culture medium

  • 5-(3-Aminophenyl)cyclohexane-1,3-dione

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and an antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of 5-(3-Aminophenyl)cyclohexane-1,3-dione (e.g., 0.1, 1, and 10 times the GI50 value) for 2-4 hours. Include a DMSO-treated control.

  • If the kinase is a receptor tyrosine kinase, you may need to stimulate the cells with its corresponding ligand (e.g., HGF for c-Met) for a short period (e.g., 15 minutes) before lysis to induce phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[14]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Strip the membrane and re-probe with antibodies for the total protein and loading control to ensure equal loading.

Data Analysis and Interpretation: A decrease in the intensity of the phospho-protein bands in the inhibitor-treated samples compared to the control indicates successful target engagement and inhibition of the kinase signaling pathway in a cellular context.

Concluding Remarks

The provided protocols offer a comprehensive strategy for the initial characterization of 5-(3-Aminophenyl)cyclohexane-1,3-dione as a tyrosine kinase inhibitor. The successful execution of these experiments will provide valuable insights into its potency, cellular activity, and mechanism of action. Further studies, such as kinase selectivity profiling and in vivo efficacy studies, will be necessary to fully elucidate its therapeutic potential. The versatility of the cyclohexane-1,3-dione scaffold suggests that this compound and its derivatives represent a promising avenue for the development of next-generation targeted cancer therapies.

References

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Zhang, Y., et al. (2022). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 27(15), 4994. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • MDPI. (n.d.). Special Issue : Tyrosine Kinase Signaling Pathways in Cancer. Retrieved from [Link]

  • Wyrba, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 796. [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 28(3), 972. [Link]

  • Chatterjee, D., et al. (2020). Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. PLoS ONE, 15(6), e0232041. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 1, 3-cyclohexanedione.
  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. Retrieved from [Link]

  • Mohareb, R. M., et al. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. African Journal of Online. [Link]

  • Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical Sciences, 1(2), 101–115. [Link]

  • YouTube. (2022). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. Retrieved from [Link]

  • Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1723. [Link]

  • Protocol Online. (2013). Phosphotyrosine western blotting, HELP! Retrieved from [Link]

  • Signal Transduction and Targeted Therapy. (n.d.). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

Sources

Application Notes & Protocols: Mastering the Michael Addition with Cyclohexane-1,3-diones for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Michael Addition

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains one of the most robust and versatile carbon-carbon bond-forming reactions in the synthetic chemist's toolkit.[1][2] Its power lies in the ability to construct complex molecular frameworks from relatively simple precursors in a predictable and often highly stereocontrolled manner.

Within this reaction class, cyclohexane-1,3-diones have emerged as exceptionally valuable nucleophiles ("Michael donors"). The resulting adducts are privileged scaffolds and critical intermediates in the synthesis of a wide array of natural products, pharmaceuticals, and agrochemicals.[3][4] Molecules containing the cyclohexane-1,3-dione motif are known to possess potent biological activities, including herbicidal, anti-inflammatory, and anti-proliferative properties.[4][5] This guide provides a detailed exploration of the reaction's mechanistic underpinnings and delivers a field-proven protocol for its successful execution, with a focus on modern organocatalytic asymmetric variants essential for drug discovery and development.

Mechanistic Rationale: Why Cyclohexane-1,3-dione is an Exceptional Michael Donor

The utility of cyclohexane-1,3-dione stems from the unique reactivity of the methylene group positioned between the two carbonyls (the C-2 position).

  • Enhanced Acidity and Enolate Stability: The protons at C-2 are significantly more acidic (pKa ≈ 11 in DMSO) than those of a simple ketone (pKa ≈ 26). This is because the resulting carbanion is doubly stabilized by resonance, with the negative charge delocalized over both oxygen atoms.[6] This inherent stability makes the formation of the nucleophilic enolate favorable under relatively mild basic conditions.[7]

  • "Soft" Nucleophile Character: The resonance-stabilized enolate is considered a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. The β-carbon of an α,β-unsaturated system is a soft electrophilic center, leading to the desired 1,4-conjugate addition rather than a 1,2-addition at the harder carbonyl carbon.[8]

The general mechanism proceeds through three fundamental steps:

  • Enolate Formation: A base removes an acidic proton from the C-2 position of the cyclohexane-1,3-dione to generate a resonance-stabilized enolate.

  • Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor, forming a new carbon-carbon bond and generating a new enolate intermediate.

  • Protonation: The resulting enolate is protonated during the reaction or upon aqueous work-up to yield the final Michael adduct, which can exist in equilibrium with its enol tautomer.[8]

Michael_Mechanism General Mechanism of the Michael Addition cluster_addition C-C Bond Formation (Step 2) CHD Cyclohexane-1,3-dione (Enol Form) Enolate Resonance-Stabilized Enolate CHD->Enolate Deprotonation (Step 1) Base Base Base->Enolate Acceptor Michael Acceptor (e.g., α,β-Unsaturated Ketone) Intermediate_Enolate Intermediate Enolate Acceptor->Intermediate_Enolate Product Michael Adduct Enolate->Intermediate_Enolate Conjugate Addition Intermediate_Enolate->Product Protonation (Step 3)

Caption: General mechanism of the Michael Addition with Cyclohexane-1,3-dione.

Application Protocol: Asymmetric Organocatalytic Michael Addition to a Nitroalkene

The synthesis of chiral molecules is paramount in drug development. Organocatalysis offers a powerful method for achieving high enantioselectivity without the need for often toxic and air-sensitive metal catalysts.[1] This protocol details the asymmetric Michael addition of cyclohexane-1,3-dione to trans-β-nitrostyrene, a classic transformation that yields a valuable chiral building block containing adjacent tertiary and secondary stereocenters.

Causality of Component Selection:

  • Michael Acceptor (trans-β-nitrostyrene): Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting γ-nitro dicarbonyl adducts are highly versatile synthetic intermediates.[9]

  • Catalyst (Bifunctional Thiourea): We select a chiral primary amine-thiourea catalyst, such as one derived from (1R,2R)-diphenylethylenediamine. This class of catalyst operates via a dual-activation mechanism.[10] The primary amine moiety activates the cyclohexane-1,3-dione by forming a nucleophilic enamine, while the thiourea moiety activates the nitroalkene electrophile through hydrogen bonding, orienting it for a stereoselective attack.[10][11] This coordinated activation is crucial for achieving high diastereo- and enantioselectivity.

  • Solvent (Dichloromethane): A non-polar, aprotic solvent like dichloromethane (DCM) is chosen as it solubilizes the reactants and catalyst effectively without competing for hydrogen bonding interactions, thus preserving the integrity of the catalyst's activation mode.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclohexane-1,3-dione≥98%Standard VendorStore in a desiccator.
trans-β-Nitrostyrene≥98%Standard VendorLight-sensitive; store in an amber vial.
(1R,2R)-DPEN Thiourea CatalystN/ASynthesized/VendorSee literature for synthesis if not purchased.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard VendorUse from a solvent purification system or sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor work-up and chromatography.
n-HexaneACS GradeStandard VendorFor chromatography.
Silica Gel230-400 meshStandard VendorFor column chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard VendorFor drying organic layers.
Experimental Workflow

Workflow A 1. Reagent Preparation - Dry glassware (oven/flame) - Weigh reagents under N₂ B 2. Reaction Setup - Dissolve dione & nitroalkene in DCM - Add catalyst (10 mol%) A->B Inert atmosphere C 3. Reaction Monitoring - Stir at room temp (24-48 h) - Monitor by TLC B->C Magnetic stirring D 4. Aqueous Work-up - Concentrate reaction mixture - Redissolve in EtOAc C->D Reaction complete E 5. Extraction & Drying - Wash with H₂O & brine - Dry organic layer (MgSO₄) D->E F 6. Purification - Filter & concentrate - Purify via flash chromatography E->F G 7. Characterization - ¹H & ¹³C NMR - Chiral HPLC for ee - HRMS F->G Pure Product

Caption: Step-by-step experimental workflow for the asymmetric Michael addition.

Step-by-Step Protocol
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,3-dione (56.1 mg, 0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add trans-β-nitrostyrene (90.7 mg, 0.6 mmol, 1.2 equiv.) followed by the chiral thiourea catalyst (e.g., Ts-DPEN, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (5.0 mL, 0.1 M) via syringe under an inert atmosphere (N₂ or Argon).

  • Reaction: Stir the resulting mixture at ambient temperature (approx. 23 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system. The starting materials should be consumed within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to afford the desired Michael adduct.[12]

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results & Data Presentation

The protocol is robust for a variety of substituted nitroalkenes. The electronic nature of the substituent on the aromatic ring of the nitrostyrene can influence reaction time and yield, but high stereoselectivities are generally maintained.

EntryMichael Acceptor (Ar in Ar-CH=CH-NO₂)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1Phenyl2495>95:597
24-Chlorophenyl2498>95:598
34-Methoxyphenyl368992:895
42-Naphthyl3091>95:596
52-Thienyl249494:697

Data are representative based on literature precedents for similar thiourea-catalyzed reactions.[10][11]

Trustworthiness: Troubleshooting and Field-Proven Insights

A protocol's value is demonstrated by its robustness and the ability to troubleshoot common issues.

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive catalyst.2. Wet solvent/reagents.3. Low reactivity of substrates.1. Verify catalyst integrity; use a fresh batch.2. Ensure strictly anhydrous conditions.3. Gently warm the reaction (e.g., to 30-40 °C) or increase catalyst loading to 15-20 mol%.
Low Enantioselectivity 1. Racemic or impure catalyst.2. Reaction temperature is too high.3. Competing background (non-catalyzed) reaction.1. Confirm catalyst's optical purity.2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).3. Use a more dilute solution or lower the temperature to slow the uncatalyzed pathway.
Formation of Side Products 1. Double Michael addition.2. Polymerization of the Michael acceptor.1. Use a slight excess of the Michael acceptor (1.1-1.2 equiv.) to minimize double addition to the product.2. Add the Michael acceptor slowly to the solution of the dione and catalyst.
Difficult Purification Co-elution of product with starting material or catalyst.Adjust the polarity of the chromatography eluent. If the catalyst is problematic, perform an acidic or basic wash during work-up to remove it, depending on its nature.

Expert Insight: The keto-enol tautomerism of the final product can sometimes lead to complex NMR spectra.[13] Acquiring the spectrum in a solvent like DMSO-d₆ or adding a drop of D₂O can help in identifying exchangeable enolic protons and simplifying the spectrum for accurate interpretation.

Conclusion

The Michael addition of cyclohexane-1,3-diones is a cornerstone reaction for building molecular complexity. By understanding the underlying mechanistic principles and employing modern organocatalytic methods, researchers can access highly functionalized, enantiomerically enriched structures that are invaluable for drug discovery and materials science. The detailed protocol and troubleshooting guide provided herein serve as a self-validating system, empowering scientists to reliably execute this transformation and advance their synthetic programs.

References

  • Beilstein Journals. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Available at: [Link]

  • MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available at: [Link]

  • jOeCHEM. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Available at: [Link]

  • ResearchGate. (2011). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Available at: [Link]

  • Google Patents. (1998). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Google Patents. (2014). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available at: [Link]

  • MDPI. (2018). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). Available at: [Link]

  • Royal Society of Chemistry. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Available at: [Link]

  • ResearchGate. (2018). Michael addition of cyclohexanone to trans-nitrostyrene catalyzed by CILs based on L- proline using EtOH as solvent. Available at: [Link]

  • Royal Society of Chemistry. (2014). Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. Available at: [Link]

  • ResearchGate. (2020). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. Available at: [Link]

  • Journal of the American Chemical Society. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Available at: [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

Sources

Application Notes and Protocols for Cell Viability Assays with 5-(3-Aminophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of 5-(3-Aminophenyl)cyclohexane-1,3-dione in cell viability assays. While direct studies on this specific molecule are emerging, the broader class of cyclohexane-1,3-dione derivatives has demonstrated significant potential as anti-proliferative and kinase-inhibiting agents.[1][2][3][4] This document provides a foundational framework for researchers to investigate the effects of 5-(3-Aminophenyl)cyclohexane-1,3-dione on cellular health and proliferation. We present detailed, field-proven protocols for two standard cell viability assays—the MTT and LDH assays—elucidating the scientific principles behind each method and offering insights into experimental design, data interpretation, and troubleshooting.

Introduction: The Scientific Landscape of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione and its derivatives are versatile precursors in organic synthesis, leading to a wide array of biologically active heterocyclic compounds.[5] Research has highlighted the potential of these derivatives as potent therapeutic agents, particularly in oncology. Several studies have demonstrated their efficacy as anti-proliferative agents and inhibitors of tyrosine kinases, which are crucial regulators of cell growth and proliferation.[1][2][3] The structural modifications on the cyclohexane-1,3-dione scaffold can significantly influence the biological activity of these molecules.[4]

The subject of this guide, 5-(3-Aminophenyl)cyclohexane-1,3-dione, is a derivative that holds promise for investigation in the context of cell viability. The presence of the aminophenyl group introduces a chemical moiety that can interact with biological targets, potentially modulating cellular pathways that impact cell survival and proliferation. Therefore, robust and reliable methods to assess its impact on cell viability are paramount for its evaluation as a potential therapeutic candidate.

This guide will focus on two widely accepted methods for determining cell viability:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • LDH Assay: A cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[7][8]

By employing these assays, researchers can gain a comprehensive understanding of the dose-dependent effects of 5-(3-Aminophenyl)cyclohexane-1,3-dione on various cell lines.

Foundational Knowledge: Principles of Cell Viability Assays

A thorough understanding of the underlying principles of the chosen cell viability assay is critical for generating reliable and reproducible data.

The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation. Its principle lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product by mitochondrial reductase enzymes, primarily succinate dehydrogenase, in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[9]

MTT_Pathway MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Reductases (in viable cells) MTT->Mitochondria Uptake by cells Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization Solution Formazan->Solubilization Dissolution Measurement Spectrophotometric Measurement Solubilization->Measurement

The LDH Assay: An Indicator of Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[8] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[10] The intensity of the color is proportional to the amount of LDH released and, consequently, to the number of damaged cells.[10]

LDH_Pathway Damaged_Cell Damaged Cell LDH_Release LDH Release Damaged_Cell->LDH_Release LDH_in_Medium Extracellular LDH LDH_Release->LDH_in_Medium Formazan_Product Formazan (Colored Product) LDH_in_Medium->Formazan_Product catalyzes reduction with Substrate_Mix Lactate + Tetrazolium Salt Substrate_Mix->Formazan_Product Measurement Spectrophotometric Measurement Formazan_Product->Measurement

Experimental Protocols

Preparation of 5-(3-Aminophenyl)cyclohexane-1,3-dione Stock Solution

The solubility and stability of the test compound are critical for accurate results. It is recommended to perform preliminary solubility tests.

Parameter Recommendation
Solvent DMSO is a common solvent for initial stock solutions.[1]
Stock Concentration Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture medium.
Storage Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Protect from light.

Protocol:

  • Accurately weigh the desired amount of 5-(3-Aminophenyl)cyclohexane-1,3-dione powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration.

  • Vortex or sonicate until the compound is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot and store as recommended above.

Protocol for MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[6][9][11]

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • 5-(3-Aminophenyl)cyclohexane-1,3-dione stock solution

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6][12]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition 3. Add serial dilutions of 5-(3-Aminophenyl)cyclohexane-1,3-dione Incubation_24h->Compound_Addition Incubation_48_72h 4. Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition 5. Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 7. Add solubilization solution Incubation_4h->Solubilization Reading 8. Read absorbance Solubilization->Reading

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.[6] The optimal cell number will vary depending on the cell line's growth rate.[13]

  • Compound Treatment: Prepare serial dilutions of 5-(3-Aminophenyl)cyclohexane-1,3-dione in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[9] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Protocol for LDH Cytotoxicity Assay

This assay should be performed in parallel with a viability assay like MTT to distinguish between cytotoxic and cytostatic effects.

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • 5-(3-Aminophenyl)cyclohexane-1,3-dione stock solution

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in most kits, or 1% Triton X-100 in PBS)

  • Microplate reader

Experimental Controls:

ControlPurpose
Untreated Cells Spontaneous LDH release (baseline)
Vehicle Control To account for any effect of the solvent
Maximum LDH Release Cells treated with lysis buffer to determine 100% cytotoxicity
Medium Background LDH activity in the culture medium alone

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Maximum LDH Release Control: To the wells designated for maximum LDH release, add 10 µL of lysis buffer and incubate for 15-30 minutes at 37°C. Then, transfer 50 µL of the supernatant to the new plate.

  • LDH Reaction: Add the LDH reaction mixture to each well of the new plate containing the supernatants, following the manufacturer's instructions (typically 50-100 µL).[14]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[10] A reference wavelength (e.g., 680 nm) should also be measured to subtract background absorbance.[10]

Data Analysis and Interpretation

MTT Assay Data Analysis
  • Background Subtraction: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Dose-Response Curve: Plot the percent viability against the log of the compound concentration. This will generate a sigmoidal dose-response curve.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be calculated from the dose-response curve using non-linear regression analysis software.

LDH Assay Data Analysis
  • Background Subtraction: Subtract the absorbance of the medium background control from all other readings.

  • Calculate Percent Cytotoxicity:

    • Percent Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release - Absorbance of Untreated Control)] x 100

  • Dose-Response Curve and EC50 Determination: Plot the percent cytotoxicity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that induces 50% of the maximum cytotoxic effect).

Best Practices and Troubleshooting

To ensure the integrity of your results, consider the following:

  • Cell Health: Always use healthy, logarithmically growing cells for your experiments.[15]

  • Cell Density: Optimize cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment.[13][16]

  • Edge Effects: To minimize evaporation and temperature variations, avoid using the outer wells of the 96-well plate or fill them with sterile PBS or medium.[15]

  • Assay Linearity: Ensure that the assay response is within the linear range for your cell number and incubation time.

  • Compound Interference: Test whether 5-(3-Aminophenyl)cyclohexane-1,3-dione interferes with the assay reagents or has its own absorbance at the measurement wavelength.

Troubleshooting Common Issues:

Problem Possible Cause Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.Practice pipetting technique, use a multichannel pipette, and follow recommendations to avoid edge effects.[15]
Low signal in MTT assay Insufficient viable cells, short incubation time with MTT.Optimize cell number and increase MTT incubation time.
High background in LDH assay Cell damage during handling, serum in the medium may contain LDH.Handle cells gently, consider using serum-free medium for the final incubation period.

Conclusion

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. (2020-02-13). Available from: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available from: [Link]

  • LDH cytotoxicity assay. Protocols.io. (2024-12-11). Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. (2025-08-10). Available from: [Link]

  • A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. NIH. Available from: [Link]

  • MTT (Assay protocol). Protocols.io. (2023-02-27). Available from: [Link]

  • Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. PubMed. Available from: [Link]

  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. AJOL. Available from: [Link]

  • Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ResearchGate. Available from: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. (2023-01-19). Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. (2025-06-15). Available from: [Link]

  • Truly Effective Cell Assay Design. a4cell. (2023-01-23). Available from: [Link]

  • Guidelines for cell viability assays. ResearchGate. Available from: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. (2011-12-05). Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. (2011-11-17). Available from: [Link]

  • 1,3-Cyclohexanedione. Wikipedia. Available from: [Link]

  • Discovery of cyclopentane- and cyclohexane-trans-1,3-diamines as potent melanin-concentrating hormone receptor 1 antagonists. ResearchGate. Available from: [Link]

  • Caspase-1 Inhibitor I. SIGMA-ALDRICH. Available from: [Link]

Sources

A Robust Spectrophotometric Assay for Screening Cyclohexane-1,3-dione Based Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Bio-Sciences

Abstract

Cyclohexane-1,3-dione derivatives represent a critical pharmacophore for the potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent oxygenase.[1][2] This enzyme is a validated target in both agrochemical development, for its role in plant plastoquinone biosynthesis, and in clinical research for treating hereditary tyrosinemia type I.[3] This document provides a comprehensive, field-proven protocol for a continuous coupled-enzyme spectrophotometric assay designed to determine the inhibitory activity of cyclohexane-1,3-dione-based compounds against HPPD. We delve into the mechanistic underpinnings of the assay, provide step-by-step instructions for execution, and offer guidance on data analysis and quality control, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of HPPD and its Inhibitors

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a pivotal enzyme in the tyrosine catabolic pathway, catalyzing the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA) with the incorporation of molecular oxygen.[2] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocochromanols (Vitamin E), which are vital for photosynthesis and antioxidant defense.[3] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the characteristic bleaching of plant tissues, a mechanism exploited by a major class of herbicides.[3][4]

The cyclohexane-1,3-dione scaffold is a key feature of many potent HPPD inhibitors, including the commercial herbicide Mesotrione.[5] These compounds, often classified as triketones, act as competitive inhibitors by chelating the active site Fe(II) ion, thereby blocking substrate access and catalysis.[1][5] Beyond agriculture, the study of HPPD inhibitors is relevant to human health. Nitisinone, a drug based on this chemical class, is the standard treatment for the rare genetic disorder hereditary tyrosinemia type I. More recently, related structures have been investigated for their potential as anticancer agents targeting other enzyme families, such as c-Met tyrosine kinase, highlighting the versatility of this chemical core.[6][7]

Given the broad interest in this inhibitor class, a robust and reliable enzymatic assay is paramount for screening new chemical entities, performing structure-activity relationship (SAR) studies, and characterizing lead compounds. This guide details a continuous spectrophotometric assay that is sensitive, scalable, and provides real-time kinetic data.

Mechanism of Action and Assay Principle

HPPD Inhibition by Cyclohexane-1,3-diones

The inhibitory activity of cyclohexane-1,3-dione derivatives is rooted in their structural mimicry of the enol form of the HPP substrate. The 1,3-dione moiety is crucial for coordinating with the catalytic Fe(II) ion in the enzyme's active site, effectively preventing the binding and subsequent oxidative rearrangement of the natural substrate.[1][3] This interaction is often characterized by slow-binding kinetics, where the inhibitor forms a stable, tightly bound complex with the enzyme.[3]

sub 4-Hydroxyphenylpyruvate (HPP) enzyme HPPD Enzyme (with Fe²⁺ cofactor) sub->enzyme Binds to active site prod Homogentisate (HGA) enzyme->prod Catalyzes conversion inhibitor Cyclohexane-1,3-dione Inhibitor inhibitor->enzyme Blocks active site (Chelates Fe²⁺)

Caption: HPPD catalytic reaction and point of inhibition.

The Coupled Assay Principle

Directly monitoring the HPPD reaction can be challenging. While HPLC or oxygen consumption methods exist, a coupled enzyme assay offers a more convenient and high-throughput approach for screening.[3] In this system, a second enzyme, homogentisate 1,2-dioxygenase (HGD), is added to the reaction. HGD utilizes the product of the HPPD reaction (HGA) as its substrate, converting it to maleylacetoacetate. The cleavage of the aromatic ring in HGA by HGD results in a significant increase in absorbance at 318 nm.[8]

This coupling makes the overall reaction rate directly proportional to the activity of HPPD, as HGD is supplied in excess to ensure it is not rate-limiting. The inhibition of HPPD leads to a decreased rate of HGA production, which is observed as a reduced rate of absorbance increase at 318 nm.

Materials and Reagents

Equipment Reagents & Consumables
UV-Vis Microplate Spectrophotometer (kinetic mode)Recombinant HPPD (e.g., from Arabidopsis thaliana)
96-well, UV-transparent, flat-bottom microplatesRecombinant HGD (e.g., from Aspergillus nidulans)
Multichannel pipettes (10-200 µL range)4-Hydroxyphenylpyruvic acid (HPP)
Reagent reservoirsIron(II) sulfate heptahydrate (FeSO₄·7H₂O)
Standard laboratory glassware and consumablesL-Ascorbic acid (sodium salt preferred)
HEPES buffer
Dimethyl sulfoxide (DMSO), spectrophotometric grade
Test Inhibitors (Cyclohexane-1,3-dione derivatives)
Positive Control Inhibitor (e.g., Sulcotrione, Mesotrione)
Ultrapure water

Detailed Experimental Protocol

Causality Note: This protocol is designed for a final assay volume of 200 µL in a 96-well plate format. All reagent concentrations are given as final concentrations in the well. Adjust stock solution concentrations and volumes accordingly.

Reagent Preparation
  • Assay Buffer (100 mM HEPES, pH 7.0):

    • Prepare a 100 mM HEPES solution and adjust the pH to 7.0 with NaOH.

    • Rationale: HPPD activity is optimal around neutral pH. HEPES is a robust buffer in this range.

  • HPP Substrate Stock (20 mM):

    • Dissolve HPP in a small amount of 1 M NaOH to deprotonate the hydroxyl group, then bring to the final volume with Assay Buffer. Store aliquots at -20°C.

    • Rationale: HPP is poorly soluble in neutral buffer. A basic solution aids dissolution before dilution into the final assay.

  • Inhibitor Stock Solutions (10-50 mM):

    • Dissolve test compounds and the positive control inhibitor in 100% DMSO.

    • Rationale: DMSO is a common solvent for organic molecules. Maintaining a high stock concentration minimizes the final DMSO percentage in the assay, which can affect enzyme activity.

  • Enzyme Stock Solutions:

    • Prepare concentrated stocks of HPPD and HGD in a buffer containing glycerol for stability (e.g., 20 mM Tris, 150 mM NaCl, 10% glycerol, pH 7.5). Store at -80°C. The optimal concentration must be determined empirically (see Section 6).

  • Cofactor Solution (Freshly Prepared):

    • Prepare a 10 mM Sodium Ascorbate and 1 mM FeSO₄ solution in Assay Buffer. This solution must be made fresh immediately before use.

    • Rationale: Ascorbate is an essential reducing agent that maintains the iron cofactor in its catalytically active Fe(II) state. Fe(II) can readily oxidize to the inactive Fe(III) state in solution.

Assay Workflow

cluster_prep Preparation cluster_plate Plate Loading (96-well) cluster_run Assay Execution & Readout cluster_analysis Data Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions in DMSO load_inhibitor 3. Dispense 2 µL of Inhibitor Dilutions prep_inhibitor->load_inhibitor prep_mastermix 2. Prepare Assay Master Mix (Buffer, HPPD, HGD, Cofactors) load_mastermix 4. Add 178 µL of Assay Master Mix prep_mastermix->load_mastermix incubate 5. Pre-incubate for 10 min (Enzyme-Inhibitor Binding) load_mastermix->incubate initiate 6. Initiate with 20 µL HPP (Final Volume = 200 µL) incubate->initiate read 7. Read Absorbance at 318 nm (Kinetic Mode, 15-30 min) initiate->read calc_rate 8. Calculate Reaction Rate (V = slope of A318 vs. time) read->calc_rate calc_inhibition 9. Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 10. Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->calc_ic50

Caption: Step-by-step workflow for the HPPD inhibition assay.

Step-by-Step Procedure
  • Inhibitor Plating: Prepare serial dilutions of your test compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is a good starting point. Add 2 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. For control wells, add 2 µL of pure DMSO.

    • Max Activity Control (0% Inhibition): DMSO only.

    • Background Control (100% Inhibition): DMSO only (Master mix will not contain HPPD).

  • Master Mix Preparation: Prepare an "Assay Master Mix" containing all components except the HPP substrate. For each 200 µL reaction, this mix will contain 178 µL.

    • Example Master Mix for 100 wells (20% extra volume):

      • Assay Buffer: ~20.0 mL

      • Fresh Cofactor Solution: 240 µL (Final: 100 µM Ascorbate, 10 µM FeSO₄)

      • HPPD Stock: X µL (Final: e.g., 10-20 nM)

      • HGD Stock: Y µL (Final: e.g., 0.5-1.0 µM)

    • Self-Validation: The final concentration of HPPD should be optimized to yield a robust linear rate for at least 20 minutes. The HGD concentration should be high enough not to be rate-limiting.

  • Enzyme Addition: Add 178 µL of the Assay Master Mix to each well containing the inhibitors and controls. For background wells, use a master mix prepared without HPPD. Mix gently by pipetting or brief orbital shaking.

  • Pre-incubation: Incubate the plate at room temperature (or 37°C, depending on the enzyme's origin) for 10 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding or tight-binding inhibitors like many triketones.[3]

  • Reaction Initiation: Prepare the HPP working solution by diluting the stock in Assay Buffer. Add 20 µL of this solution to all wells to initiate the reaction. The final HPP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme. A concentration of 50-100 µM is a common starting point.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 318 nm every 15-30 seconds for 15 to 30 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, plot Absorbance (A318) vs. Time (minutes). The initial reaction rate (V) is the slope of the linear portion of this curve (mOD/min).

  • Calculate Percent Inhibition: Use the rates from the control wells to normalize the data.

    • Rate_corrected = V_inhibitor - V_background

    • Rate_max_activity = V_max_activity - V_background

    • % Inhibition = (1 - (Rate_corrected / Rate_max_activity)) * 100

  • Determine IC₅₀: Plot % Inhibition vs. log[Inhibitor]. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of enzyme activity.

Example Data Presentation
[Inhibitor] (µM)Rate (mOD/min)% Inhibition
0 (Max Activity)15.20%
0.0114.82.6%
0.0313.511.2%
0.110.133.6%
0.36.557.2%
1.02.881.6%
3.01.192.8%
10.00.596.7%

Assay Validation and Quality Control

  • Linearity: Ensure the reaction rate for the uninhibited control (Max Activity) is linear for the duration of the measurement. If the rate slows, the enzyme or substrate concentration may need adjustment.

  • DMSO Tolerance: Verify the enzyme's tolerance to DMSO. The final concentration should be kept constant across all wells (typically ≤1%) and should not significantly impact enzyme activity.

  • Z'-Factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where 'max' refers to the uninhibited signal and 'min' refers to the fully inhibited (or background) signal.

  • Compound Interference: Test compounds should be checked for absorbance at 318 nm in the absence of an enzymatic reaction. Significant absorbance can interfere with the assay and requires appropriate background subtraction.

References

  • Mitchell, G., Bartlett, D. W., Fraser, T. E., Hawkes, T. R., Holt, D. C., Townson, J. K., & Wichert, R. A. (2001). Mesotrione: a new selective herbicide for use in maize. Pest Management Science, 57(2), 120–128.
  • Lopes, L. D. S., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5659. [Link]

  • El-Sayed, M. S., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4153–4175. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]

  • Yakan, H., et al. (2016). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 21(11), 1579. [Link]

  • Wikipedia contributors. (2023). 1,3-Cyclohexanedione. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). 4-Hydroxyphenylpyruvate dioxygenase. Wikipedia, The Free Encyclopedia. [Link]

  • Chinnamanayakar, R., et al. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 229-234. [Link]

  • Wikipedia contributors. (2023). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Yang, W., et al. (2021). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 69(2), 735-742. [Link]

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128. (Note: While not a direct search result, this is a foundational review that supports the assay principle described in result[9]).

  • Dayan, F. E., et al. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(S1), 23-63. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(3-Aminophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 27, 2026

Introduction

Welcome to the technical support guide for the purification of 5-(3-Aminophenyl)cyclohexane-1,3-dione. This molecule presents a unique set of purification challenges due to its bifunctional nature. It combines a basic aromatic amine, which is susceptible to oxidation, with a β-dicarbonyl moiety that is acidic and can undergo keto-enol tautomerization.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to achieve high purity for their downstream applications.

Our approach is built on fundamental principles of organic chemistry, addressing the inherent reactivity of the functional groups to create a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark-colored oil/solid. What causes this and how can I prevent it?

A: The dark color is almost certainly due to the oxidation of the 3-aminophenyl group. Aromatic amines are notoriously sensitive to air and light, forming highly colored polymeric impurities.[3][4] To mitigate this, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during prolonged steps like solvent evaporation.[5][6] Using degassed solvents can also significantly reduce oxidation.

Q2: I see multiple spots for my product on the TLC plate. Is my product impure?

A: Not necessarily. The cyclohexane-1,3-dione moiety can exist in equilibrium with its enol tautomers. These tautomers often have different polarities and can appear as distinct, sometimes elongated, spots on a TLC plate. To confirm this, try running the TLC in a solvent system of different polarity or add a small amount of acetic acid to the developing solvent, which can sometimes help by protonating the enolate and shifting the equilibrium.

Q3: What is the best starting point for purification: chromatography or recrystallization?

A: For a crude mixture, flash column chromatography is generally the recommended first step to remove gross impurities. The basicity of the amine and the acidity of the dione can make finding a suitable single-solvent recrystallization system challenging. Chromatography allows for a more effective separation from non-polar and very polar side products. Recrystallization is an excellent final polishing step after the bulk of impurities has been removed.

Q4: Can I use an acid/base extraction to purify my compound?

A: While tempting, this can be complex. The compound is amphoteric—it has both a basic amine and an acidic β-dicarbonyl group. Acidifying the solution will protonate the amine, making it water-soluble. However, making the solution basic will deprotonate the dione, also rendering it water-soluble. This makes a clean separation from acidic or basic impurities difficult. A carefully controlled extraction at a specific pH might be possible but requires significant optimization.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting and implementing a purification strategy for 5-(3-Aminophenyl)cyclohexane-1,3-dione.

Purification_Workflow start Crude Product (Post-Workup) tlc Analyze by TLC (Multiple solvent systems) start->tlc decision_complexity Complexity of Impurity Profile? tlc->decision_complexity chromatography Flash Column Chromatography (See Protocol 1) decision_complexity->chromatography High recrystallization_direct Direct Recrystallization (See Protocol 2) decision_complexity->recrystallization_direct Low analyze_fractions Combine & Analyze Pure Fractions (TLC) chromatography->analyze_fractions final_product Isolated Solid recrystallization_direct->final_product Collect Crystals evaporate Evaporate Solvent (Under Inert Atmosphere) analyze_fractions->evaporate evaporate->final_product decision_purity Is Purity Sufficient? final_product->decision_purity recrystallization_polish Recrystallization Polish (See Protocol 2) decision_purity->recrystallization_polish No final_pure_product High-Purity Product decision_purity->final_pure_product Yes recrystallization_polish->final_pure_product Collect Crystals

Caption: Decision tree for purification strategy.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Severe Tailing/Streaking on TLC/Column Chromatography The basic amine is interacting strongly with the acidic silica gel.[7]Add a small amount (0.5-1%) of a tertiary amine like triethylamine (Et₃N) or pyridine to your eluent system. This neutralizes the acidic sites on the silica, improving peak shape.[7]
Product is Stuck on the Column / Very Low Recovery 1. The compound may be irreversibly adsorbing to the acidic silica gel. 2. The eluent system is not polar enough to elute the compound.1. Consider switching to a different stationary phase like neutral or basic alumina, or deactivated silica gel.[7] 2. Perform a gradient elution, gradually increasing the polarity. If the compound still doesn't elute, a flush with 5-10% methanol in dichloromethane may be necessary.
Compound "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point.[8]1. Choose a solvent with a lower boiling point. 2. Use a larger volume of solvent to ensure impurities remain dissolved. 3. Try a two-solvent system: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[8][9]
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used), or the compound is an oil at room temperature.1. Slowly evaporate some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a seed crystal from a previous batch if available. 4. If it's an oil, chromatography is the preferred method.
Product Purity Decreases After Storage The amine functionality is oxidizing over time.Store the purified product in a sealed vial under an inert atmosphere (N₂ or Ar) in a freezer to minimize degradation.[3][4]

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Triethylamine)

This protocol is designed to purify amines that exhibit strong interaction with silica gel.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Importantly, add triethylamine (Et₃N) to the eluent to a final concentration of 0.5% v/v.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by mixing and then carefully evaporating the solvent under reduced pressure. Gently add the resulting dry powder to the top of the column bed.

  • Elution: Begin eluting with the starting solvent mixture (containing 0.5% Et₃N). Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Expert Tip: Co-evaporate with a higher boiling point solvent like toluene once or twice to help remove residual triethylamine.

Protocol 2: Two-Solvent Recrystallization

This is an effective technique when finding a single ideal solvent is difficult.[8][10][11]

  • Solvent Selection: Identify a "soluble" solvent in which your compound dissolves readily (e.g., Methanol, Ethyl Acetate) and an "insoluble" or "poor" solvent in which it is sparingly soluble (e.g., Hexane, Diethyl Ether). The two solvents must be miscible.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Induce Precipitation: While the solution is still warm, add the "insoluble" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the "soluble" solvent back into the mixture until the cloudiness just disappears, resulting in a hot, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[11] Once at room temperature, you can place it in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "insoluble" solvent, and let them air dry completely.[8][11]

Troubleshooting Chromatography Workflow

This diagram illustrates a logical process for troubleshooting common column chromatography issues.

Chromatography_Troubleshooting start Column Run Completed check_yield Low Yield or No Product? start->check_yield check_purity Product Impure (Mixed Fractions)? check_yield->check_purity No stuck_on_column Product stuck on column? check_yield->stuck_on_column Yes success Successful Purification check_purity->success No bad_separation Poor Separation (Overlapping spots)? check_purity->bad_separation Yes flush_column Flush column with 10% MeOH/DCM stuck_on_column->flush_column Yes change_stationary_phase Consider Deactivated Silica or Alumina for next run stuck_on_column->change_stationary_phase No, Decomposed? flush_column->success adjust_eluent Decrease polarity of eluent or use a shallower gradient bad_separation->adjust_eluent Yes streaking Streaking / Tailing? bad_separation->streaking No adjust_eluent->success streaking->success No add_base Add 0.5-1% Et3N to eluent streaking->add_base Yes add_base->success

Caption: A troubleshooting workflow for flash chromatography.

References

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Neilson Lab. The manipulation of air-sensitive compounds. Available at: [Link]

  • Google Patents. (2013). Process for the purification of aromatic amines. US8455691B2.
  • Florida State University. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]

  • Gagnon, A. et al. (2022). Trichloroacetic acid fueled practical amine purifications. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-diketones. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2015). β-Dicarbonyl Compounds as Synthetic Intermediates. Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Rojas, R. et al. (2019). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Available at: [Link]

  • University of California, Irvine. Recrystallization. Available at: [Link]

  • Jasperse, J. Recrystallization I. Available at: [Link]

  • Restek. HPLC Troubleshooting. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available at: [Link]

  • Baumann, J. B. Solvent Selection for Recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Chen, Y. et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube. Available at: [Link]

  • JoVE. (2017). Video: Reduction of Carbonyl Compounds. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclohexane-1,3-dione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile chemical building blocks. Cyclohexane-1,3-diones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, antihistamines, and antipsychotics, as well as herbicides and other biologically active molecules.[1][2][3] Their synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during synthesis. The information is presented in a question-and-answer format to directly tackle specific experimental problems.

Core Synthesis Pathways: An Overview

The two predominant methods for synthesizing the cyclohexane-1,3-dione core are the hydrogenation of resorcinol and the base-catalyzed cyclization of keto esters, often involving a Michael-Claisen condensation sequence. The choice of method often depends on the desired substitution pattern on the cyclohexane ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of cyclohexane-1,3-dione derivatives. Each issue is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Cyclohexane-1,3-dione

Q: My reaction has resulted in a very low yield, or I have failed to isolate the target product. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a common frustration in organic synthesis. For cyclohexane-1,3-dione synthesis, several factors could be at play, from reagent quality to reaction conditions.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Resorcinol Impurities (for hydrogenation routes): The purity of resorcinol is critical. Oxidized or impure resorcinol can poison the catalyst and lead to a sluggish or incomplete reaction.

      • Solution: Use freshly purchased, high-purity resorcinol. If the purity is questionable, consider recrystallization prior to use.

    • Inactive Catalyst: The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, can lose activity over time or due to improper storage and handling.

      • Solution: Use a fresh batch of catalyst. For transfer hydrogenation, ensure the catalyst is properly activated. When using Raney Nickel, ensure it has been properly prepared and is active.

    • Decomposition of Keto Ester (for cyclization routes): The keto ester starting material for cyclization reactions can be prone to hydrolysis or other side reactions, especially if stored improperly.

      • Solution: Verify the purity of the keto ester by NMR or GC-MS before use. Store it under an inert atmosphere and in a cool, dry place.

  • Suboptimal Reaction Conditions:

    • Incorrect pH: The pH of the reaction medium is crucial, particularly in the hydrogenation of resorcinol, which is often carried out in an aqueous solution.

      • Solution: Carefully monitor and adjust the pH of the reaction mixture. For the hydrogenation of resorcinol, a pH range of 5-11 is often cited.[4] The addition of a base like sodium hydroxide or sodium carbonate may be necessary to maintain the optimal pH.[5]

    • Insufficient Hydrogen Pressure or Inefficient Hydrogen Donor (for hydrogenation routes): In catalytic hydrogenation, inadequate hydrogen pressure will result in an incomplete reaction. For catalytic transfer hydrogenation, the choice and amount of the hydrogen donor (e.g., formic acid, ammonium formate) are critical.[5]

      • Solution: For direct hydrogenation, ensure the reaction vessel is properly sealed and pressurized. For transfer hydrogenation, optimize the molar ratio of the hydrogen donor to the substrate.

    • Inappropriate Temperature: Both hydrogenation and cyclization reactions are sensitive to temperature. Too low a temperature can lead to a slow reaction rate, while too high a temperature can promote side reactions and product decomposition.[5]

      • Solution: Optimize the reaction temperature. For the hydrogenation of resorcinol, temperatures around 40-50°C are often employed.[5] For Michael-Claisen cyclizations, initial low temperatures (e.g., -10°C to 0°C) for the enolate formation can be critical to avoid side reactions.[6]

  • Ineffective Cyclization (for Michael-Claisen routes):

    • Weak Base or Insufficient Amount of Base: The cyclization step requires a sufficiently strong base to deprotonate the active methylene compound.

      • Solution: Use a strong base such as sodium hydride (NaH) or sodium ethoxide. Ensure at least a stoichiometric amount of base is used.

    • Steric Hindrance: Bulky substituents on the starting materials can hinder the intramolecular cyclization.

      • Solution: In such cases, a stronger base or higher reaction temperatures might be necessary. Alternatively, a different synthetic route may need to be considered.

Problem 2: Formation of Significant Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

Potential Causes and Solutions:

  • Self-Condensation of Cyclohexane-1,3-dione: The product itself is susceptible to self-condensation, especially at elevated temperatures and in the presence of acid or base catalysts.[5]

    • Solution: Maintain a moderate reaction temperature and minimize reaction time once the product is formed. It is also advisable to store the purified product under an inert atmosphere.[5]

  • Over-reduction (in hydrogenation of resorcinol): Excessive hydrogenation can lead to the formation of cyclohexanediols or even cyclohexane.

    • Solution: Carefully monitor the reaction progress using techniques like TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed. Optimizing the catalyst loading and hydrogen pressure can also help in achieving selective hydrogenation.

  • Formation of Polymeric Materials: Uncontrolled polymerization can occur, especially with reactive starting materials like α,β-unsaturated esters in Michael additions.

    • Solution: Maintain a low reaction temperature, especially during the addition of reagents. Slow, dropwise addition of one reactant to the other can also help control the reaction rate and minimize polymerization.

  • Incomplete Cyclization or Retro-Claisen Reaction: If the cyclization is not driven to completion, a mixture of starting materials and the desired product will be obtained. The retro-Claisen reaction can also occur under certain conditions, leading to the cleavage of the β-dicarbonyl system.

    • Solution: Ensure the use of a sufficiently strong base and appropriate reaction conditions to favor the cyclized product. After cyclization, careful workup is necessary to neutralize the base and avoid product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: The choice of monitoring technique depends on the specific reaction.

  • Thin Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring. It is particularly useful for tracking the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent choice. It can be used to determine the conversion rate and the selectivity of the reaction with high accuracy.[5]

  • Gas Chromatography (GC): GC is suitable for volatile compounds and can be used to monitor the reaction progress and check for the presence of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the conversion of starting materials and the formation of products and byproducts.

Q2: How should I purify the synthesized cyclohexane-1,3-dione derivatives?

A2: The purification method will depend on the physical properties of the product and the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity. Cooling the reaction mixture after acidification can induce crystallization.[4] The addition of sodium chloride can sometimes facilitate the precipitation of the product from aqueous solutions.[5]

  • Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, column chromatography on silica gel is a standard technique.

  • Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities. For instance, after acidification of the reaction mixture, the product can be extracted into an organic solvent.[4]

Q3: My cyclohexane-1,3-dione product seems to be unstable. How should I store it?

A3: Cyclohexane-1,3-dione and some of its derivatives can be unstable, particularly on exposure to air and at elevated temperatures.[5]

  • Storage Conditions: It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5]

  • Temperature: Storage at low temperatures (e.g., in a refrigerator or freezer) can also help to prolong the shelf life of the compound.

Q4: Can I use alternative catalysts for the hydrogenation of resorcinol?

A4: While Pd/C and Raney Nickel are commonly used, other catalysts can also be effective.

  • Rhodium and Ruthenium: Catalysts based on rhodium and ruthenium have also been reported for the hydrogenation of resorcinol.[5]

  • Silica-supported Palladium: 5% Pd/SiO₂ has been shown to be an effective catalyst, giving high conversion and selectivity.[5] The choice of catalyst can influence the reaction conditions required and the selectivity of the transformation.

Q5: What spectroscopic methods are used to characterize cyclohexane-1,3-dione derivatives?

A5: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic functional groups, such as the carbonyl (C=O) and enol (O-H and C=C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the detailed structure of the molecule.[7] Due to keto-enol tautomerism, the NMR spectra can sometimes be complex, showing signals for both tautomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[2]

Experimental Protocols

Protocol 1: Synthesis of Cyclohexane-1,3-dione via Catalytic Transfer Hydrogenation of Resorcinol

This protocol is adapted from a patented procedure and offers a method that avoids the use of high-pressure hydrogen gas.[5]

Materials:

  • Resorcinol

  • Sodium formate

  • 5% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Sodium hydroxide (50% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium chloride

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 55.0 g of resorcinol and 40.8 g of sodium formate in 125 ml of water.

  • Add 20 g of a 50% sodium hydroxide solution.

  • Heat the mixture to 40°C with stirring and purge the vessel with nitrogen gas for 20 minutes.

  • Add 2.0 g of 50% wet 5% Pd/C catalyst.

  • Maintain the reaction at 40°C for 3 hours, then increase the temperature to 50°C for another 3 hours.

  • Monitor the reaction progress by HPLC to confirm the conversion of resorcinol (>98%).

  • Once the reaction is complete, cool the mixture and filter off the catalyst.

  • Carefully add concentrated hydrochloric acid to the filtrate to adjust the pH to approximately 3.

  • Cool the acidified solution to 5°C and stir for 30-60 minutes to induce crystallization.

  • To further promote precipitation, 40 g of sodium chloride can be added in portions over 20 minutes.

  • Isolate the precipitated solids by filtration and dry the product to obtain cyclohexane-1,3-dione.

Expected Yield: ~91%[5]

Data Presentation

Table 1: Comparison of Catalysts in the Transfer Hydrogenation of Resorcinol

CatalystConversion (%)Selectivity (%)Isolated Yield (%)Reference
5% Pd/C>98>9690[5]
5% Pd/SiO₂>98>9691[5]

Visualizations

Workflow for Troubleshooting Low Yield in Cyclohexane-1,3-dione Synthesis

troubleshooting_workflow start Low Yield of Cyclohexane-1,3-dione reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions workup_purification Review Workup & Purification start->workup_purification sub_reagent Starting Materials (Resorcinol, Keto esters) Catalyst Activity Solvent Purity reagent_quality->sub_reagent sub_conditions Temperature pH Reaction Time Hydrogen Pressure / Donor reaction_conditions->sub_conditions sub_workup Incomplete Extraction Product Decomposition during Purification Inefficient Crystallization workup_purification->sub_workup solution1 Use High Purity Reagents & Fresh Catalyst sub_reagent->solution1 solution2 Optimize T, pH, Time & H2 Source sub_conditions->solution2 solution3 Refine Purification Protocol sub_workup->solution3

Caption: A flowchart for diagnosing and resolving low product yield.

References

  • Ali, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central.
  • Scribd. (n.d.). Cyclohexane-1,3-Dione Reactions Guide. Retrieved from [Link]

  • Google Patents. (1998). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Lin, C. H. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production. Retrieved from [Link]

  • Google Patents. (2009). CN101381294A - Industrial production method of 1,3-cyclohexanedione.
  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (2014). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • Organic Letters. (2023).
  • Academia.edu. (n.d.). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Retrieved from [Link]

  • PubMed. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Retrieved from [Link]

  • PMC - NIH. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

  • ResearchGate. (2021). The Inversion Process of 1,3-cyclohexanedione.
  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Fandy, R. F. (2014). 1,3-cyclohexanedione and its deriva.
  • Taylor & Francis. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis.
  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Enzyme Inhibition Assays with Cyclohexane-1,3-Dione Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing cyclohexane-1,3-dione compounds in enzyme inhibition assays. This guide is designed to provide expert-driven, in-depth troubleshooting strategies and answers to frequently asked questions. As drug development professionals, we understand the critical need for robust and reliable data. Therefore, this resource is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your enzyme inhibition assays, providing potential causes and actionable solutions.

Issue 1: Apparent Inhibition is Highly Variable and Irreproducible

You observe significant inhibition in your initial screen, but the results are inconsistent across replicate experiments or upon re-testing of the compound.

Potential Causes:

  • Compound Instability: Cyclohexane-1,3-dione and its derivatives can be susceptible to degradation in aqueous buffers, especially at certain pH values or in the presence of specific additives.

  • Compound Aggregation: At concentrations above their solubility limit, these often hydrophobic compounds can form aggregates that non-specifically inhibit enzymes.

  • Assay Component Interference: The compound may be reacting with or sequestering essential assay components, leading to a loss of signal that mimics true inhibition.

Step-by-Step Troubleshooting Protocol:

  • Assess Compound Stability:

    • Protocol: Prepare your cyclohexane-1,3-dione compound in the final assay buffer (without the enzyme or substrate). Incubate this solution for the duration of your assay at the same temperature. At various time points (e.g., 0, 30, 60, and 120 minutes), analyze the sample by HPLC to check for degradation products.

    • Rationale: This will determine if the compound is stable under the assay conditions. If degradation is observed, consider modifying the buffer composition (e.g., adjusting pH) or reducing the assay duration.

  • Investigate Compound Aggregation:

    • Protocol: Perform the inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.

    • Rationale: Detergents can disrupt compound aggregates. A significant reduction in the observed inhibition in the presence of the detergent strongly suggests that aggregation is the cause of the apparent activity.

  • Control for Assay Component Interference:

    • Protocol: Run control experiments where you pre-incubate the compound with the substrate or co-factors before adding the enzyme.

    • Rationale: If the compound reacts with other assay components, you will observe a decrease in the reaction rate even if the enzyme is added later. This helps to distinguish true enzyme inhibition from assay artifacts.

Issue 2: High Background Signal or Signal Quenching

You observe an unusually high background signal or a decrease in the signal of your fluorescent or colorimetric reporter that is independent of enzyme activity.

Potential Causes:

  • Intrinsic Fluorescence/Absorbance of the Compound: The cyclohexane-1,3-dione derivative itself may absorb light or fluoresce at the excitation or emission wavelengths of your assay's detection method.

  • Light Scattering: Precipitated compound can scatter light, leading to artificially high absorbance or fluorescence readings.

  • Quenching of Reporter Signal: The compound may be quenching the fluorescence of your reporter molecule through mechanisms like Förster Resonance Energy Transfer (FRET) if there is spectral overlap.

Step-by-Step Troubleshooting Protocol:

  • Characterize Compound's Spectral Properties:

    • Protocol: Measure the absorbance and fluorescence spectra of your compound in the assay buffer across the wavelength range used for your assay.

    • Rationale: This will reveal if your compound has intrinsic optical properties that could interfere with the assay readout.

  • Perform a "No Enzyme" Control:

    • Protocol: Run the assay with all components, including your compound, but without the enzyme.

    • Rationale: Any signal change in this control can be attributed to direct interference from your compound with the detection system.

  • Visually Inspect for Precipitation:

    • Protocol: After adding the compound to the assay buffer, visually inspect the wells for any turbidity or precipitate. You can also measure light scattering at a wavelength outside the absorbance spectrum of your reporter (e.g., 600 nm).

    • Rationale: Precipitation indicates poor solubility and a high likelihood of light scattering artifacts.

Issue 3: Inhibition is Not Overcome by High Substrate Concentrations

In your mechanism of action studies, you find that increasing the substrate concentration does not reduce the level of inhibition, suggesting a non-competitive or irreversible mode of action.

Potential Causes:

  • Covalent Modification of the Enzyme: The electrophilic nature of the dione ring can make it susceptible to nucleophilic attack by amino acid residues (like cysteine or lysine) in the enzyme's active site or allosteric sites, leading to irreversible inhibition.

  • Non-Specific Protein Reactivity: The compound may be reacting with multiple sites on the enzyme surface, causing denaturation or conformational changes that lead to loss of activity.

  • Pan-Assay Interference Compound (PAINS) Behavior: Cyclohexane-1,3-diones can be flagged as potential PAINS, which are known to act through various non-specific mechanisms.

Step-by-Step Troubleshooting Protocol:

  • Assess Reversibility of Inhibition:

    • Protocol (Dialysis or Rapid Dilution): Pre-incubate the enzyme with a high concentration of the inhibitor. Then, rapidly dilute the mixture to a concentration where the inhibitor is no longer effective. If enzyme activity is not restored, the inhibition is likely irreversible.

    • Rationale: This "jump dilution" experiment helps distinguish between reversible and irreversible or tightly-bound inhibitors.[1]

  • Investigate Thiol Reactivity:

    • Protocol: Perform the inhibition assay in the presence of a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM).

    • Rationale: If the compound is reacting with cysteine residues, the presence of excess DTT will compete for this reaction, and you should observe a significant decrease in inhibition. However, be aware that DTT itself can sometimes interfere with assays.

  • Check for Time-Dependent Inhibition:

    • Protocol: Vary the pre-incubation time of the enzyme and inhibitor before adding the substrate.

    • Rationale: An increase in inhibition with longer pre-incubation times is a hallmark of covalent modification or slow-binding inhibition.

Frequently Asked Questions (FAQs)

Q1: My cyclohexane-1,3-dione compound is poorly soluble in the aqueous assay buffer. How can I improve its solubility without affecting the enzyme?

A1:

  • Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice. Start with a low final concentration (e.g., 1-2%) and ensure your control experiments contain the same amount of DMSO. Always check the enzyme's tolerance to DMSO.

  • Modify the Buffer: Reducing the ionic strength of the buffer can sometimes improve the solubility of hydrophobic compounds.[2]

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Triton X-100 or Tween-20 can aid in solubilization. However, be cautious as surfactants can also affect enzyme activity.

Q2: I've been told that cyclohexane-1,3-diones can be "Pan-Assay Interference Compounds" (PAINS). What does this mean and how do I check for it?

A2: PAINS are compounds that appear as hits in many different high-throughput screens due to non-specific activity or assay interference. For cyclohexane-1,3-diones, this could be due to their potential to act as Michael acceptors and react with nucleophiles.

  • How to Check:

    • Computational Filtering: Use online tools or software to check if your compound contains substructures that are known PAINS.

    • Experimental Validation: The troubleshooting steps outlined above for aggregation, non-specific inhibition, and assay interference are all crucial for identifying and ruling out PAINS behavior.

Q3: Can the tautomeric forms of cyclohexane-1,3-dione affect my assay?

A3: Yes. Cyclohexane-1,3-dione exists in equilibrium between its diketo and enol forms. The enol form is often predominant in solution. These tautomers can have different chemical properties, including reactivity and ability to chelate metal ions, which might be present as cofactors for your enzyme. The specific tautomeric equilibrium can be influenced by the solvent and pH of your assay buffer. It is important to be aware of this and to maintain consistent buffer conditions throughout your experiments.

Q4: What is the likely mechanism of covalent modification by a cyclohexane-1,3-dione?

A4: The most probable mechanism is a Michael addition . The α,β-unsaturated carbonyl system present in the enol form of the dione is an electrophilic Michael acceptor. Nucleophilic amino acid side chains, most commonly the thiol group of cysteine, can attack the β-carbon, forming a covalent bond.

Data and Protocol Summaries

Table 1: Recommended Co-solvent Concentrations for Solubility Enhancement
Co-solventRecommended Starting ConcentrationMaximum Recommended ConcentrationNotes
DMSO1% (v/v)5% (v/v)Check enzyme tolerance. Run appropriate vehicle controls.
Ethanol1% (v/v)5% (v/v)Can be more denaturing to some enzymes than DMSO.
PEG 4002% (v/v)10% (v/v)Can increase viscosity of the solution.
Experimental Protocol: Assessing Compound Aggregation
  • Prepare a 2x stock solution of your compound in assay buffer.

  • Prepare a 2x stock solution of your compound in assay buffer containing 0.02% Triton X-100.

  • Set up your standard assay plate layout.

  • In half of the wells, add the compound stock without Triton X-100.

  • In the other half, add the compound stock with Triton X-100.

  • Add the other assay components (enzyme, substrate, etc.) at 2x concentration.

  • Incubate and read the plate as per your standard protocol.

  • Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of Triton X-100 indicates aggregation-based inhibition.

Visualizations

Diagram 1: Troubleshooting Workflow for Enzyme Inhibition Assays

TroubleshootingWorkflow start Inconsistent Inhibition Observed solubility Check Solubility & Precipitation start->solubility stability Assess Compound Stability (HPLC) start->stability aggregation Test for Aggregation (Detergent) start->aggregation interference Check for Assay Interference (No-Enzyme Control) start->interference covalent Assess Covalent Modification (Dialysis, DTT) start->covalent outcome1 Precipitate Observed solubility->outcome1 outcome2 Degradation Observed stability->outcome2 outcome3 Inhibition Reduced aggregation->outcome3 outcome4 Signal Change interference->outcome4 outcome5 Irreversible Inhibition covalent->outcome5 solution1 Optimize Buffer/ Use Co-solvents outcome1->solution1 solution2 Modify Assay Conditions/ Reduce Time outcome2->solution2 solution3 Compound is an Aggregator outcome3->solution3 solution4 Compound Interferes with Readout outcome4->solution4 solution5 Compound is a Covalent Inhibitor outcome5->solution5

Caption: A workflow for troubleshooting common issues in enzyme inhibition assays.

Diagram 2: Potential Mechanism of Covalent Inhibition

CovalentInhibition cluster_enzyme Enzyme cluster_compound Cyclohexane-1,3-dione (Enol Tautomer) Enzyme Enzyme-SH (Cysteine Residue) Covalent_Complex Covalent Enzyme-Inhibitor Complex Enzyme->Covalent_Complex Michael Addition (Nucleophilic Attack) Compound α,β-Unsaturated System Compound->Covalent_Complex

Caption: Covalent modification of an enzyme via Michael addition.

References

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 20(6), 421-438. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Enzyme Inhibition. (2017). Ninja Nerd Science. [Link]

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2023). BellBrook Labs. [Link]

  • How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt?? (2015). ResearchGate. [Link]

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • How can I increase the solubility to perform an enzyme assay? (2015). ResearchGate. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry, 58(4), 2097-2117. [Link]

Sources

Technical Support Center: Structural Characterization of Aminophenyl Cyclohexane Diones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the structural characterization of aminophenyl cyclohexane diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of molecules. Drawing from extensive field experience and established analytical principles, this resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to the Challenges

Aminophenyl cyclohexane diones are a fascinating and functionally significant class of compounds, often explored in medicinal chemistry and materials science. However, their structural elucidation is frequently complicated by a confluence of inherent chemical properties. The presence of a β-dione system, a flexible cyclohexane ring, and a substituted aromatic amine introduces a unique set of analytical hurdles. This guide will address the most common of these, including:

  • Keto-Enol Tautomerism: The dynamic equilibrium between keto and enol forms can lead to complex and often confusing NMR spectra.

  • Isomerism: The potential for positional isomers (ortho, meta, para substitution on the phenyl ring) and stereoisomers adds another layer of complexity to separation and characterization.

  • Mass Spectrometry Fragmentation: The interplay of the dione, cyclohexane, and aminophenyl moieties can result in intricate fragmentation patterns that require careful interpretation.

  • Crystallographic Ambiguities: Polymorphism and disordered structures can pose significant challenges in obtaining high-quality single crystals for X-ray diffraction analysis.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: NMR Spectroscopy - Navigating Tautomerism and Signal Overlap

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. However, for aminophenyl cyclohexane diones, it often presents more questions than answers initially. The primary culprit is the keto-enol tautomerism, which is significantly influenced by the solvent and the electronic nature of the aminophenyl substituent.[1][2]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for my target molecule. What is happening?

A1: This is a classic sign of keto-enol tautomerism. The cyclohexane-1,3-dione moiety can exist in equilibrium between the diketo form and one or more enol forms.[1] These tautomers are distinct chemical species on the NMR timescale, leading to a mixture of compounds in your NMR tube, each giving its own set of signals. The equilibrium is often slow, allowing for the observation of both forms.[1]

  • Expert Insight: The position of the aminophenyl group can influence the stability of the enol form. Electron-donating groups can stabilize the enol form through resonance.

Q2: How can I confirm the presence of keto-enol tautomers?

A2: Several strategies can be employed:

  • Solvent Study: Record NMR spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The keto-enol equilibrium is highly solvent-dependent. A change in the ratio of the sets of signals upon changing the solvent is a strong indicator of tautomerism.

  • D₂O Exchange: If an enolic hydroxyl proton is present, it will exchange with deuterium upon the addition of a drop of D₂O to the NMR tube, causing the corresponding signal to disappear or significantly broaden.[3] This is a definitive test for exchangeable protons like -OH and -NH.

  • 2D NMR: Techniques like HSQC and HMBC can help in correlating protons and carbons within each tautomeric form, aiding in the assignment of the individual structures.

Q3: The signals for my aromatic and cyclohexane protons are overlapping, making interpretation difficult. How can I resolve this?

A3: Signal overlap is a common issue. Here are some troubleshooting steps:

  • Change the Solvent: As mentioned, different solvents can induce shifts in proton resonances, potentially resolving overlapping signals.[3] Benzene-d₆, for instance, is known to cause significant shifts compared to CDCl₃ due to its anisotropic effects.[3]

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of signals, often resolving overlaps.

  • Temperature Variation: For issues related to conformational isomers (rotamers), acquiring the spectrum at a higher temperature can sometimes coalesce broad signals into sharper ones as the rate of interconversion increases.[3]

Troubleshooting Guide: NMR Spectroscopy
Problem Possible Cause Recommended Solution(s)
Broad signals for NH or OH protons Exchange with residual water in the solvent; intermediate rate of chemical exchange.1. Use a freshly opened or dried NMR solvent. 2. Perform a D₂O exchange experiment to confirm.[3] 3. Acquire the spectrum at a lower temperature to slow down the exchange rate.
Complex, overlapping multiplets in the aliphatic region Rigid cyclohexane ring conformations; presence of multiple isomers.1. Utilize 2D NMR techniques like COSY and TOCSY to trace proton-proton coupling networks. 2. If diastereomers are present, consider HPLC separation prior to NMR analysis.
Inaccurate integration of aromatic signals Overlap with the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).1. Use a different solvent where the residual peak is in a different region (e.g., acetone-d₆).[3] 2. If possible, use a solvent-suppression pulse sequence during acquisition.
Experimental Protocol: D₂O Exchange for Identifying Exchangeable Protons
  • Acquire Standard ¹H NMR: Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the NH and/or enolic OH protons should have disappeared or significantly decreased in intensity in the second spectrum.

Visualization: Keto-Enol Tautomerism

Caption: Keto-enol tautomeric equilibrium in aminophenyl cyclohexane diones.

(Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for rendering.)

Part 2: Mass Spectrometry - Deciphering Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation of a molecule. For aminophenyl cyclohexane diones, the fragmentation can be complex due to the presence of multiple functional groups.

Frequently Asked Questions (FAQs)

Q1: I am not observing a clear molecular ion peak in my EI-MS spectrum. Is this normal?

A1: Yes, for some aminophenyl cyclohexane diones, especially under electron ionization (EI), the molecular ion can be unstable and undergo rapid fragmentation. The intensity of the molecular ion peak can be weak or even absent.

  • Expert Insight: The presence of an odd number of nitrogen atoms in your molecule will result in a molecular ion with an odd mass-to-charge ratio (m/z), which is a helpful diagnostic tool (the Nitrogen Rule).

Q2: What are the expected fragmentation patterns for these compounds?

A2: The fragmentation is often directed by the functional groups. Key fragmentation pathways can include:

  • α-Cleavage: Cleavage of the bond adjacent to the amino group is a common fragmentation pathway for amines.

  • Loss of Small Molecules: Neutral losses of molecules like CO, H₂O (from the enol form), and ethene from the cyclohexane ring are frequently observed.

  • Cleavage of the Cyclohexane Ring: The ring can undergo retro-Diels-Alder type fragmentations or other ring-opening processes.

  • Fragmentation of the Aminophenyl Group: The aromatic ring can also fragment, although this is typically less favorable than cleavage at the more labile sites.

Q3: How does the position of the amino group (ortho, meta, para) affect the mass spectrum?

A3: The position of the amino group can influence fragmentation through neighboring group participation, also known as the "ortho effect." An ortho-amino group can interact with other parts of the molecule during fragmentation, leading to unique fragmentation patterns not observed for the meta and para isomers. This can be a valuable tool for isomer differentiation.

Troubleshooting Guide: Mass Spectrometry
Problem Possible Cause Recommended Solution(s)
No molecular ion observed High ionization energy causing extensive fragmentation.1. Use a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. For ESI, ensure the mobile phase is compatible and promotes ionization of your analyte.
Complex, uninterpretable spectrum Multiple components (e.g., isomers, impurities) co-eluting.1. Improve chromatographic separation before MS analysis. 2. Use high-resolution mass spectrometry (HRMS) to obtain accurate masses and elemental compositions of the fragment ions.
Difficulty distinguishing between isomers Isomers produce very similar fragmentation patterns.1. Carefully look for subtle differences in the relative abundances of fragment ions. 2. Utilize tandem mass spectrometry (MS/MS) to fragment specific precursor ions, which can sometimes reveal isomer-specific fragmentation pathways.
Visualization: Common Fragmentation Pathways

G M Molecular Ion (M+) F1 Loss of CO M->F1 F2 Loss of H2O (from enol) M->F2 F3 α-Cleavage at Amino Group M->F3 F4 Cyclohexane Ring Fragmentation M->F4

Caption: Common fragmentation pathways in the mass spectrum.

Part 3: Chromatography - Separation of Isomers

The presence of positional isomers (ortho, meta, para) of the aminophenyl group is a common challenge. High-Performance Liquid Chromatography (HPLC) is the primary tool for their separation.

Frequently Asked Questions (FAQs)

Q1: My HPLC method is not separating the positional isomers of my aminophenyl cyclohexane dione. What can I do?

A1: Separating positional isomers can be challenging as they often have very similar polarities. Here are some strategies to improve resolution:

  • Column Selection: A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases can offer different selectivities for aromatic compounds through π-π interactions.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol). Methanol can provide different selectivity due to its hydrogen bonding capabilities.

    • pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of the ionizable amino group. A systematic pH screen is highly recommended.

    • Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and selectivity.[4]

  • Temperature: Adjusting the column temperature can sometimes improve resolution.

Q2: I am observing peak tailing for my compound. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like amines is often caused by strong interactions with residual acidic silanol groups on the silica support of the stationary phase.

  • Solutions:

    • Use a column with end-capping to minimize exposed silanols.

    • Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active sites.

    • Operate at a pH where the amino group is not fully protonated, if compatible with retention.

Experimental Protocol: HPLC Method Development for Positional Isomer Separation
  • Initial Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Optimization:

    • If co-elution occurs, switch the organic modifier to methanol and repeat the gradient.

    • If separation is still inadequate, switch to a phenyl-hexyl or PFP column.

    • Systematically vary the pH of the aqueous mobile phase (e.g., from pH 3 to pH 7) using appropriate buffers (e.g., formate, acetate).

    • If peak shape is poor, add a small amount of TEA (e.g., 0.1%) to the mobile phase.

Visualization: HPLC Isomer Separation Workflow

G start Isomer Mixture c18 C18 Column start->c18 mobile_phase Optimize Mobile Phase (pH, Organic Modifier) c18->mobile_phase Co-elution phenyl Phenyl-Hexyl Column phenyl->mobile_phase pfp PFP Column pfp->mobile_phase mobile_phase->phenyl Still Co-eluting mobile_phase->pfp Improved but not baseline separated Baseline Separation mobile_phase->separated Success

Caption: Workflow for HPLC method development for isomer separation.

Part 4: X-ray Crystallography - Overcoming Polymorphism and Crystal Quality Issues

Single-crystal X-ray diffraction provides the definitive solid-state structure. However, obtaining suitable crystals of aminophenyl cyclohexane diones can be challenging.

Frequently Asked Questions (FAQs)

Q1: I am struggling to grow single crystals of my compound. Any suggestions?

A1: Crystal growth is often a matter of trial and error. Here are some common techniques:

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.

  • Solvent/Anti-Solvent Diffusion: Dissolve your compound in a good solvent and layer a poor solvent (anti-solvent) on top. Crystals may form at the interface.

  • Vapor Diffusion: Place a solution of your compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Vary the Solvent System: Experiment with a wide range of solvents and solvent mixtures.

Q2: My crystal structure shows disorder. What does this mean and how can I address it?

A2: Disorder in a crystal structure means that a part of the molecule (or the entire molecule) occupies multiple positions in the crystal lattice. This can be due to conformational flexibility of the cyclohexane ring or different orientations of the aminophenyl group.

  • Refinement: A crystallographer can often model the disorder by assigning partial occupancies to the different positions.

  • Low-Temperature Data Collection: Collecting the diffraction data at a low temperature (e.g., 100 K) can sometimes reduce or eliminate the disorder by "freezing out" the different conformations.

Q3: I have obtained two different crystal forms with different unit cells. What is this phenomenon?

A3: This is known as polymorphism, the ability of a compound to exist in more than one crystalline form.[5] Different polymorphs can have different physical properties, such as solubility and melting point, which is of critical importance in the pharmaceutical industry. Each polymorph will require a separate crystal structure determination.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Govaerts, C., et al. (2025). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs.
  • Djerassi, C., et al. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. [Link]

  • Al-Amiery, A. A., et al. (2017). Synthesis and Characterization of Heterocyclic Compounds Derived from 1, 1- bis (4-aminophenyl) cyclohexane and their study. Iraqi Academic Scientific Journals.
  • Ghimessy, A., et al. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doneanu, A., et al. (2010). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie.
  • Raju, C., et al. (2025). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Mori, H., et al. (2025). NMR Spectra Analysis of Poly (1,3-cyclohexadiene).
  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7013. [Link]

  • Rjabova, V., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry.
  • Ryerson, J. L., et al. (2016). Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics. The Journal of Physical Chemistry B, 120(24), 5445–5456. [Link]

  • Al-Zahrani, F. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1869. [Link]

  • Mabry, J. N., et al. (2012). Identification and quantification of cis and trans isomers in aminophenyl double-decker silsesquioxanes using 1H-29Si gHMBC NMR. Dalton Transactions, 41(4), 1138-1141. [Link]

  • Asiri, A. M., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3180. [Link]

  • Chemistry Steps. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. [Link]

  • de la Torre, G., & Araujo, A. R. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3165. [Link]

  • Kanie, O., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1949–1961. [Link]

  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • Lee, J.-H., et al. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of the Korean Society for Applied Biological Chemistry, 64, 483–490.
  • ACETINALIDE. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • NP-MRD. (2020). Showing NP-Card for 1,4-Cyclohexanedione (NP0002765). [Link]

  • Helmy, S. A., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 9, 708711. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • MDPI. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. [Link]

  • Al-Warhi, T., et al. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. Molecules, 27(4), 1297. [Link]

  • University of Arizona. (n.d.).
  • Poór, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 74. [Link]

  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(54), 43419-43427. [Link]

  • Kämpfer, P., et al. (2013). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(26), 8493–8511. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 5-(3-Aminophenyl)cyclohexane-1,3-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Aminophenyl)cyclohexane-1,3-dione is a valuable scaffold in medicinal chemistry and drug development. Its unique structural features, combining a cyclohexane-1,3-dione moiety with a meta-substituted aminophenyl group, make it a versatile building block for the synthesis of a wide range of biologically active compounds. Cyclohexane-1,3-dione derivatives are known to exhibit diverse pharmacological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of the amino group on the phenyl ring offers a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide provides an in-depth comparative analysis of two prominent synthetic routes for the preparation of 5-(3-Aminophenyl)cyclohexane-1,3-dione. The discussion will delve into the mechanistic underpinnings of each pathway, offering practical, field-proven insights into experimental choices. By presenting detailed protocols and a comprehensive comparison of their respective advantages and disadvantages, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for the efficient synthesis of this important intermediate.

Retrosynthetic Strategy

A logical and efficient approach to the synthesis of 5-(3-Aminophenyl)cyclohexane-1,3-dione involves a two-step sequence. The core cyclohexane-1,3-dione ring bearing the substituted phenyl group is first constructed, followed by the functional group transformation of a nitro moiety to the desired amine. This retrosynthetic strategy is outlined below:

Retrosynthesis Target 5-(3-Aminophenyl)cyclohexane-1,3-dione Intermediate 5-(3-Nitrophenyl)cyclohexane-1,3-dione Target->Intermediate Nitro Group Reduction Precursors Cyclohexane-1,3-dione + 3-Nitro-Substituted Michael Acceptor Intermediate->Precursors Michael Addition

Caption: Retrosynthetic analysis of 5-(3-Aminophenyl)cyclohexane-1,3-dione.

This approach allows for the late-stage introduction of the reactive amino group, which can simplify handling and purification procedures in the initial carbon-carbon bond-forming step.

Synthetic Route 1: Michael Addition followed by Catalytic Hydrogenation

This route is a classic and widely adopted strategy for the reduction of aromatic nitro compounds due to its clean reaction profile and generally high yields.

Step 1: Synthesis of 5-(3-Nitrophenyl)cyclohexane-1,3-dione via Michael Addition

The formation of the carbon-carbon bond to append the 3-nitrophenyl group at the 5-position of the cyclohexane-1,3-dione ring is efficiently achieved through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile (the enolate of cyclohexane-1,3-dione) to an α,β-unsaturated carbonyl compound.[3][4]

Michael_Addition cluster_reactants Reactants cluster_conditions Conditions cluster_product Product CHD Cyclohexane-1,3-dione Catalyst Base Catalyst (e.g., Piperidine) Acceptor 3-Nitrocinnamaldehyde Product 5-(3-Nitrophenyl)cyclohexane-1,3-dione Catalyst->Product Michael Addition Solvent Solvent (e.g., Ethanol)

Caption: Workflow for the Michael Addition step.

Experimental Protocol:

  • Reaction Setup: To a solution of cyclohexane-1,3-dione (1.0 eq.) and 3-nitrocinnamaldehyde (1.0 eq.) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(3-nitrophenyl)cyclohexane-1,3-dione.

Mechanistic Insight: The basic catalyst deprotonates the acidic α-carbon of cyclohexane-1,3-dione to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated aldehyde (3-nitrocinnamaldehyde) in a 1,4-conjugate addition. A subsequent intramolecular aldol condensation and dehydration leads to the formation of the substituted cyclohexane-1,3-dione ring.

Step 2: Reduction of the Nitro Group by Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective method for the reduction of nitro groups to amines.[5] The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group without affecting the ketone functionalities. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[5][6]

Catalytic_Hydrogenation cluster_reactant Reactant cluster_conditions Conditions cluster_product Product Nitro_Compound 5-(3-Nitrophenyl)cyclohexane-1,3-dione Catalyst Catalyst (e.g., 10% Pd/C) Amino_Compound 5-(3-Aminophenyl)cyclohexane-1,3-dione Catalyst->Amino_Compound Hydrogenation Hydrogen Hydrogen Source (H2 gas) Solvent Solvent (e.g., Ethanol, Ethyl Acetate)

Caption: Workflow for the Catalytic Hydrogenation step.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-(3-nitrophenyl)cyclohexane-1,3-dione (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Reaction Execution: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Mechanistic Insight: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The nitro group is sequentially reduced to a nitroso, hydroxylamine, and finally to the amine functionality through the transfer of hydrogen atoms.

Synthetic Route 2: Michael Addition followed by Metal-Mediated Reduction

An alternative to catalytic hydrogenation is the use of metals in acidic media, which is a classic and robust method for nitro group reduction. Iron in the presence of an acid is a cost-effective and highly chemoselective reagent for this purpose.[7][8][9]

Step 1: Synthesis of 5-(3-Nitrophenyl)cyclohexane-1,3-dione via Michael Addition

This step is identical to Step 1 in Route 1.

Step 2: Reduction of the Nitro Group using Iron in Acidic Medium

The reduction of aromatic nitro compounds using iron powder in the presence of a proton source like hydrochloric acid or acetic acid is a well-established and reliable method.[8][10]

Metal_Reduction cluster_reactant Reactant cluster_conditions Conditions cluster_product Product Nitro_Compound 5-(3-Nitrophenyl)cyclohexane-1,3-dione Metal Reducing Agent (Fe powder) Amino_Compound 5-(3-Aminophenyl)cyclohexane-1,3-dione Metal->Amino_Compound Reduction Acid Acid (e.g., HCl, Acetic Acid) Solvent Solvent (e.g., Ethanol/Water)

Caption: Workflow for the Metal-Mediated Reduction step.

Experimental Protocol:

  • Reaction Setup: Suspend 5-(3-nitrophenyl)cyclohexane-1,3-dione (1.0 eq.) and iron powder (excess, typically 3-5 eq.) in a mixture of ethanol and water.

  • Reaction Execution: Heat the mixture to reflux and add a small amount of concentrated hydrochloric acid or glacial acetic acid to initiate the reaction. Continue refluxing and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and filter to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mechanistic Insight: In the acidic medium, iron is oxidized to ferrous ions (Fe²⁺), and the nitro group is reduced in a stepwise manner through nitroso and hydroxylamine intermediates to the corresponding amine. The acid serves to activate the iron surface and provide the necessary protons for the reduction.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Catalytic HydrogenationRoute 2: Metal-Mediated Reduction (Fe/HCl)
Reagents H₂, Pd/C catalystFe powder, HCl or AcOH
Reaction Conditions Mild (room temperature, low pressure)Harsher (reflux temperatures)
Chemoselectivity Generally good, but over-reduction of ketones is a potential risk.[11]Excellent for nitro group reduction in the presence of ketones.[11][12]
Work-up & Purification Simple filtration to remove the catalyst.More complex, involves filtration of iron salts and acid-base work-up.
Scalability Readily scalable, but requires specialized hydrogenation equipment.Easily scalable with standard laboratory glassware.
Cost Higher due to the cost of the palladium catalyst.Lower, as iron powder and common acids are inexpensive.
Safety Considerations Handling of flammable hydrogen gas and pyrophoric catalysts.Generation of hydrogen gas in situ, handling of acids.
Environmental Impact Palladium is a heavy metal, though used in catalytic amounts.Generation of iron salt waste.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 5-(3-Aminophenyl)cyclohexane-1,3-dione.

Route 1 (Catalytic Hydrogenation) is advantageous for its mild reaction conditions and straightforward work-up, often providing high yields of the desired product. However, the cost of the palladium catalyst and the need for specialized hydrogenation equipment may be limiting factors for large-scale synthesis. Careful optimization of reaction conditions is necessary to avoid the potential for over-reduction of the dione functionality.

Route 2 (Metal-Mediated Reduction) , particularly with iron and hydrochloric acid, is a robust, cost-effective, and highly chemoselective method. Its primary drawbacks are the harsher reaction conditions and a more involved work-up procedure to remove the resulting iron salts. For laboratories where specialized hydrogenation apparatus is not available, or for large-scale production where cost is a major consideration, this route presents a highly attractive alternative.

The choice between these two routes will ultimately depend on the specific needs and resources of the research team. For small-scale synthesis where ease of purification is paramount, catalytic hydrogenation may be preferred. For larger-scale and more cost-sensitive applications, the iron-mediated reduction offers a reliable and economical solution.

References

  • US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google P
  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate. [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE - Vedantu. [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). [Link]

  • Organocatalyzed Stereo- and Enantioselective Isomerization of Prochiral 1,3-Cyclohexanediones into Nonalactones bearing Distant - The Royal Society of Chemistry. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. [Link]

  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. [Link]

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone - Organic Chemistry Portal. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. [Link]

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. [Link]

  • Michael Additions Revisited with 1,3 Dicarbonyls - YouTube. [Link]

  • CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google P
  • Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? | ResearchGate. [Link]

  • Which reagent can reduce a nitro group to a primary amine but not reduce ketones? [Link]

  • michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in - sctunisie.org. [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions - Longdom Publishing. [Link]

  • Nitro Reduction - Common Conditions. [Link]

  • Reactions between 3-nitrochromone and diazoalkanes; Michael additions catalysed by diazoalkanes as nitrogen bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives - YouTube. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

  • The Inversion Process of 1,3-cyclohexanedione - SciELO México. [Link]

Sources

Navigating the Landscape of Mutant SOD1 Aggregation Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Mutant SOD1 Aggregation in Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a devastating and fatal neurodegenerative disease characterized by the progressive loss of motor neurons. While the etiology of ALS is multifaceted, a significant subset of familial ALS cases is linked to mutations in the Cu/Zn superoxide dismutase (SOD1) gene.[1] These mutations are believed to confer a toxic gain-of-function, primarily driven by the misfolding and subsequent aggregation of the SOD1 protein.[2] These protein aggregates are a hallmark pathology observed in affected motor neurons and are considered central to the disease process. Consequently, the inhibition of mutant SOD1 aggregation has emerged as a promising therapeutic strategy for ALS. This guide provides a comparative analysis of a prominent class of inhibitors, 5-(3-Aminophenyl)cyclohexane-1,3-diones, alongside other notable small molecules, offering researchers a comprehensive resource to inform their drug discovery and development efforts.

The Rise of Cyclohexane-1,3-diones: A Journey from High-Throughput Screening to Preclinical Validation

The cyclohexane-1,3-dione (CHD) scaffold was first identified as a potent inhibitor of mutant SOD1 aggregation through a high-throughput screening (HTS) campaign utilizing a PC12 cell-based assay.[1] In this model, the expression of mutant G93A-SOD1 fused to yellow fluorescent protein (YFP) leads to the formation of cytotoxic protein aggregates. The initial screen identified several CHD analogs that demonstrated significant cytoprotection by inhibiting this aggregation.

Lead Optimization and Structure-Activity Relationship (SAR)

Early CHD analogs exhibited EC50 values in the range of 3 to 8 μM in the PC12 cell protection assay.[1] Subsequent medicinal chemistry efforts focused on optimizing this scaffold, leading to the discovery of more potent derivatives. A key analog, compound 26 , emerged with a significantly improved EC50 of 700 nM.[1][3] However, despite its high in vitro potency and favorable pharmacokinetic properties, including blood-brain barrier penetration, compound 26 failed to extend the lifespan of the SOD1-G93A mouse model of ALS.[3]

This critical finding underscored the importance of assessing compound activity in more physiologically relevant neuronal cell types. Further investigation revealed that while active in PC12 cells, compound 26 had poor activity in primary cortical neurons. This prompted a new round of optimization aimed at enhancing neuronal cell permeability. This led to the development of analogs such as 1b , which not only retained potency in the PC12 assay but also demonstrated activity in cortical neurons. Encouragingly, in a preclinical trial with the SOD1-G93A mouse model, analog 1b showed a slightly greater life extension than riluzole, the then-FDA-approved drug for ALS.[4]

Comparative Analysis: 5-(3-Aminophenyl)cyclohexane-1,3-dione vs. Other Mutant SOD1 Aggregation Inhibitors

A variety of small molecules have been investigated for their ability to inhibit mutant SOD1 aggregation. Here, we compare the cyclohexane-1,3-dione class with other well-characterized inhibitors, focusing on their potency, mechanism of action, and in vivo efficacy.

Inhibitor ClassKey Compound(s)In Vitro Potency (SOD1 Aggregation)Proposed Mechanism of ActionIn Vivo Efficacy (SOD1-G93A Mice)
Cyclohexane-1,3-diones 5-(3-Aminophenyl)cyclohexane-1,3-dione analogs (e.g., 26, 1b)EC50 = 700 nM (compound 26 in PC12 cells)[1][3]Inhibition of mutant SOD1 aggregation-induced cytotoxicity.[1]Initial analogs showed no life extension. Optimized analog (1b) showed a slight increase in lifespan.[4]
Polyphenols Epigallocatechin gallate (EGCG), MyricetinIC50-Lag time = 15.2 µM (EGCG), 5.4 µM (Myricetin)[5]Interacts with SOD1 monomers and oligomers, remodels fibrils into non-toxic species.[6][7][8]Some studies suggest potential benefits, but more extensive in vivo data is needed.
Xanthene Dyes Eosin YIC50-Lag time = 15.2 µM[5]Affects nucleation and elongation steps of SOD1 aggregation.[9]Limited in vivo data available for SOD1-specific models.
Azo Dyes LacmoidPotent inhibitor of SOD1 aggregation.[5]Inhibits both nucleation and elongation phases of aggregation.[5]In vivo efficacy in ALS models is not well-documented.

Delving into the Mechanisms: How Do These Inhibitors Work?

The aggregation of mutant SOD1 is a complex process involving the misfolding of the monomeric protein, followed by the formation of soluble oligomers and, ultimately, insoluble fibrils. The inhibitors discussed in this guide appear to intervene at different stages of this pathway.

Cyclohexane-1,3-diones: A Cytoprotective Approach

The primary mechanism of action for the cyclohexane-1,3-dione class appears to be the direct inhibition of the formation of toxic SOD1 aggregates, thereby preventing downstream cellular toxicity.[1] The exact molecular interactions with SOD1 that mediate this effect are still under investigation.

Polyphenols: Remodeling the Aggregation Landscape

Polyphenols like EGCG and myricetin have demonstrated a multi-faceted approach to inhibiting amyloidogenic protein aggregation. Computational and experimental studies suggest that these compounds can bind to both monomeric and oligomeric forms of SOD1.[6][7] This interaction can stabilize the native conformation of the protein and redirect the aggregation pathway towards the formation of non-toxic, off-pathway oligomers and amorphous aggregates, rather than cytotoxic fibrils.[8] Myricetin, in particular, has been shown to inhibit SOD1 aggregation in a dose-dependent manner and can even destabilize pre-formed fibrils.[7]

Eosin Y and Lacmoid: Targeting Nucleation and Elongation

Eosin Y and lacmoid have been shown to be potent inhibitors of SOD1 aggregation by interfering with both the initial nucleation phase and the subsequent elongation of fibrils.[5][9] By extending the lag time of aggregation, these molecules effectively slow down the formation of the initial aggregate seeds that are critical for the rapid amplification of fibril growth.

SOD1_Aggregation_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Intervention Points Native_SOD1 Native SOD1 Dimer Misfolded_Monomer Misfolded Monomer Native_SOD1->Misfolded_Monomer Mutation, Stress Oligomers Soluble Oligomers Misfolded_Monomer->Oligomers Nucleation Fibrils Insoluble Fibrils (Aggregates) Oligomers->Fibrils Elongation CHD Cyclohexane-1,3-diones CHD->Oligomers Inhibit Formation Polyphenols Polyphenols (EGCG, Myricetin) Polyphenols->Misfolded_Monomer Stabilize Polyphenols->Fibrils Remodel Dyes Dyes (Eosin Y, Lacmoid) Dyes->Oligomers Inhibit Nucleation & Elongation Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Validation ThT Thioflavin T Assay (Fibril Formation) FilterRetardation Filter Retardation Assay (Aggregate Quantification) ThT->FilterRetardation Identified Hits MTT MTT Assay (Cell Viability) FilterRetardation->MTT Confirmed Activity AnimalModel SOD1-G93A Mouse Model MTT->AnimalModel Lead Candidates Behavioral Behavioral Analysis (Motor Function) AnimalModel->Behavioral Survival Survival Analysis AnimalModel->Survival

Figure 2. A typical experimental workflow for the evaluation of mutant SOD1 aggregation inhibitors.

Conclusion and Future Directions

The inhibition of mutant SOD1 aggregation remains a highly viable therapeutic strategy for ALS. The journey of the cyclohexane-1,3-dione class of inhibitors, from their initial discovery to preclinical testing, highlights both the promise and the challenges of this approach. While potent in vitro activity is a crucial first step, the translation to in vivo efficacy requires careful consideration of factors such as neuronal cell permeability and target engagement in the central nervous system.

The comparative analysis presented here demonstrates that different classes of small molecules can interfere with the SOD1 aggregation cascade through diverse mechanisms. This opens up the possibility of combination therapies that target multiple steps in the pathogenic process. Future research should focus on elucidating the precise molecular interactions between these inhibitors and SOD1, as well as on developing novel compounds with improved pharmacokinetic and pharmacodynamic properties. Ultimately, a deeper understanding of the fundamental mechanisms of SOD1 aggregation will pave the way for the development of effective disease-modifying therapies for ALS.

References

  • Bieschke, J., et al. (2020). Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity. ACS Chemical Neuroscience, 11(15), 2482-2493. [Link]

  • ResearchGate. (n.d.). Compounds selected for screening as inhibitors of SOD1 aggregation and...[Link]

  • ResearchGate. (n.d.). Quantitative analysis of SOD1 A4V aggregation and dose-dependent...[Link]

  • Chen, C., et al. (2012). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. ACS Medicinal Chemistry Letters, 3(2), 148-152. [Link]

  • Palhano, F. L., et al. (2017). Probing the inhibitory activity of epigallocatechin-gallate on toxic aggregates of mutant (L84F) SOD1 protein through geometry based sampling and steered molecular dynamics. Journal of Molecular Graphics and Modelling, 75, 279-290. [Link]

  • Das, S., et al. (2023). Myricetin: A Potent Anti-Amyloidogenic Polyphenol against Superoxide Dismutase 1 Aggregation. ACS Chemical Neuroscience, 14(14), 2609-2621. [Link]

  • Jo, S., et al. (2017). Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells. Journal of Visualized Experiments, (128), 56425. [Link]

  • Baziyar, P., et al. (2022). Inhibitory effect of Fisetin against the aggregation process of SOD1 E100K mutant: computer-based drug design as a potential therapeutic for ALS disease. Frontiers in Molecular Biosciences, 9, 999646. [Link]

  • Giannakou, M., et al. (2023). Discovery of Novel Inhibitors against ALS-Related SOD1(A4V) Aggregation through the Screening of a Chemical Library Using Differential Scanning Fluorimetry (DSF). International Journal of Molecular Sciences, 24(23), 16909. [Link]

  • YouTube. (2022, January 3). SOD1 Protein Aggregation Predicts Slower Disease Progression in ALS. [Link]

  • Ayers, J. I., et al. (2019). SOD1-positive aggregate accumulation in the CNS predicts slower disease progression and increased longevity in a mutant SOD1 mouse model of ALS. Acta Neuropathologica Communications, 7(1), 60. [Link]

  • Lim, C. K. W., et al. (2020). Treatment of a Mouse Model of ALS by In Vivo Base Editing. Molecular Therapy, 28(5), 1335-1343. [Link]

  • ResearchGate. (n.d.). MTT assay showing the effect of hSOD1G93A or hSOD1wt expression or...[Link]

  • Ferreira, N., et al. (2021). Green Tea Epigallocatechin-3-gallate (EGCG) Targeting Protein Misfolding in Drug Discovery for Neurodegenerative Diseases. Molecules, 26(15), 4645. [Link]

  • ResearchGate. (n.d.). Misfolding and Aggregation of SOD1. [Link]

  • ResearchGate. (n.d.). Myricetin: A Potent Anti-Amyloidogenic Polyphenol against Superoxide Dismutase 1 Aggregation. [Link]

  • Lind, S. E., et al. (2017). How epigallocatechin gallate binds and assembles oligomeric forms of human alpha-synuclein. Scientific Reports, 7(1), 12105. [Link]

  • PubMed. (2012, January 15). Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells. [Link]

  • ResearchGate. (n.d.). Dose-response inhibition curves and IC50 of EGCG, theanine,...[Link]

  • PubMed. (2019, December 12). Myricetin inhibits amyloid fibril formation of globular proteins by stabilizing the native structures. [Link]

  • ResearchGate. (n.d.). In vivo genome editing improves motor function and extends survival in a mouse model of ALS. [Link]

  • Eriba. (2018, October 5). Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. (2022, March 21). Therapeutic Treatment of Superoxide Dismutase 1 (G93A) Amyotrophic Lateral Sclerosis Model Mice with Medical Ozone Decelerates Trigeminal Motor Neuron Degeneration, Attenuates Microglial Proliferation, and Preserves Monocyte Levels in Mesenteric Lymph Nodes. [Link]

  • PubMed. (2022, March 21). Therapeutic Treatment of Superoxide Dismutase 1 (G93A) Amyotrophic Lateral Sclerosis Model Mice with Medical Ozone Decelerates Trigeminal Motor Neuron Degeneration, Attenuates Microglial Proliferation, and Preserves Monocyte Levels in Mesenteric Lymph Nodes. [Link]

  • PubMed. (2020, April 4). IN VITRO AND IN VIVO MODELS OF AMYOTROPHIC LATERAL SCLEROSIS: AN UPDATED OVERVIEW. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2018, October 5). Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates. [Link]

  • PubMed Central. (2022, May 18). Accumulation of misfolded SOD1 outlines distinct patterns of motor neuron pathology and death during disease progression in a SOD1G93A mouse model of amyotrophic lateral sclerosis. [Link]

  • National Center for Biotechnology Information. (2016, September 1). The Effect of (−)-Epigallo-catechin-(3)-gallate on Amyloidogenic Proteins Suggests a Common Mechanism. [Link]

  • Frontiers. (2024, May 24). Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS. [Link]

  • ResearchGate. (n.d.). Understanding the mechanisms of green tea EGCG against amyloid β oligomer neurotoxicity through computational studies. [Link]

  • protocols.io. (2017, April 16). MTT Assay. [Link]

  • UWSpace. (n.d.). Immature SOD1: protein folding, misfolding and aggregation. [Link]

  • Springer Nature Experiments. (n.d.). A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples. [Link]

  • RSC Publishing. (n.d.). Mechanism of the interaction of toxic SOD1 fibril with two potent polyphenols: Curcumin and Quercetin. [Link]

  • ResearchGate. (n.d.). Overexpression of MT-I in SOD1 G93A mice ameliorates ALS-like...[Link]

  • ScienceDirect. (2024, February 25). The usage and advantages of several common amyotrophic lateral sclerosis animal models. [Link]

  • MDPI. (2024, September 27). Rutin Ameliorates ALS Pathology by Reducing SOD1 Aggregation and Neuroinflammation in an SOD1-G93A Mouse Model. [Link]

  • ResearchGate. (n.d.). Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS. [Link]

  • PubMed. (2014, October 1). Myricetin prevents fibrillogenesis of hen egg white lysozyme. [Link]

  • YouTube. (2022, November 16). "ALS, Mouse Models, and Therapeutic Strategies". [Link]

  • ResearchGate. (n.d.). Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS. [Link]

Sources

A Comparative Guide to the Herbicidal Activity of Novel Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the herbicidal activity of novel cyclohexane-1,3-dione derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy and the methodologies used for their evaluation. With full editorial control, this document is structured to deliver in-depth technical insights, grounded in scientific integrity and supported by experimental data.

Introduction: The Significance of Cyclohexane-1,3-diones in Weed Management

The cyclohexane-1,3-dione chemical family has been a fertile ground for the discovery of potent and selective herbicides.[1] These compounds primarily exert their herbicidal effects through two distinct mechanisms of action, targeting crucial biochemical pathways in susceptible plant species. This dual-target nature has led to the development of two major classes of herbicides within this structural family. A thorough understanding of these mechanisms is fundamental to interpreting herbicidal activity data and designing novel, more effective derivatives.

Mechanism of Action: Dual-Target Inhibition

Cyclohexane-1,3-dione derivatives are renowned for their ability to inhibit one of two key plant enzymes:

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: A significant group of cyclohexane-1,3-diones, often referred to as "dims" (e.g., sethoxydim, clethodim), are potent inhibitors of ACCase.[1] This enzyme catalyzes the initial committed step in the biosynthesis of fatty acids, which are essential for building cell membranes and storing energy.[1] Inhibition of ACCase leads to a rapid cessation of lipid synthesis, ultimately resulting in the death of the plant, particularly in grass species which possess a susceptible form of the enzyme.[2]

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Another commercially important class of these compounds, known as triketones (e.g., mesotrione, sulcotrione), targets the enzyme HPPD.[3][4] HPPD is a critical component of the tyrosine catabolism pathway, which produces essential molecules like plastoquinone and tocopherols.[5] Plastoquinone is a vital cofactor for carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid synthesis.[6] Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic "bleaching" symptoms and subsequent plant death.[7]

The development of novel derivatives targeting these enzymes is driven by the need to manage evolving herbicide resistance in weed populations and to improve crop selectivity and environmental safety profiles.

Mechanism_of_Action cluster_ACCase ACCase Inhibition Pathway cluster_HPPD HPPD Inhibition Pathway ACCase_Inhibitor Cyclohexanedione ('Dim' Herbicide) ACCase Acetyl-CoA Carboxylase (ACCase) ACCase_Inhibitor->ACCase Inhibits Fatty_Acid_Synth Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synth Blocked Membrane_Integrity Cell Membrane Formation Fatty_Acid_Synth->Membrane_Integrity Blocked Plant_Death_A Grass Weed Death Membrane_Integrity->Plant_Death_A Leads to HPPD_Inhibitor Cyclohexanedione ('Triketone' Herbicide) HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD_Inhibitor->HPPD Inhibits Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone Blocked Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Blocked Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Blocked Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Leads to Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_application Application Enzyme_Prep Enzyme Preparation (Extraction or Recombinant) Assay_Setup 96-Well Plate Assay (Enzyme + Inhibitor) Enzyme_Prep->Assay_Setup Incubation Incubation & Reaction Assay_Setup->Incubation Detection Spectrophotometric Detection Incubation->Detection IC50 IC50 Value Calculation Detection->IC50 GR50 GR50 Value Calculation Planting Planting of Weed & Crop Species Pre_App Pre-Emergence (Soil Application) Planting->Pre_App Post_App Post-Emergence (Foliar Application) Planting->Post_App Growth Controlled Environment Growth (21 Days) Pre_App->Growth Post_App->Growth Evaluation Visual Assessment & Biomass Measurement Growth->Evaluation Evaluation->GR50

Figure 2: General workflow for evaluating herbicidal activity.

Comparative Performance of Novel Cyclohexane-1,3-dione Derivatives

The ultimate goal in developing novel herbicides is to identify compounds with superior activity, enhanced crop safety, and a broader weed control spectrum compared to existing commercial products. The following table summarizes representative data from recent studies, comparing novel derivatives to commercial standards.

Compound IDTarget EnzymeTest TypeTarget SpeciesActivity (IC₅₀/GR₅₀)Commercial StandardStandard ActivityReference
B41 HPPDIn VitroA. thalianaIC₅₀ = 0.156 µMMesotrioneIC₅₀ = 0.252 µM[8]
B39 HPPDIn VitroA. thalianaIC₅₀ = 0.172 µMMesotrioneIC₅₀ = 0.252 µM[8]
III-29 HPPDIn VitroA. thalianaIC₅₀ = 0.19 µMMesotrioneIC₅₀ = 0.28 µM[7]
5d HPPDIn VitroPlant HPPDIC₅₀ = 0.18 µMSulcotrioneIC₅₀ = 0.25 µM[9]
3d ACCaseIn VitroBarnyard Grass0.061 nmol/h/mgClethodim>0.061 nmol/h/mg[10]
Compound 28 HPPDPost-emergenceVarious WeedsComparable to MesotrioneMesotrioneN/A[9]

Note: The data presented is for comparative purposes and is extracted from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Discussion of Structure-Activity Relationships (SAR)

The data reveals critical insights into the structure-activity relationships of cyclohexane-1,3-dione derivatives:

  • HPPD Inhibitors (Triketones):

    • Several novel triketone analogs, such as B41 , B39 , III-29 , and 5d , have demonstrated superior in vitro inhibitory activity against HPPD compared to commercial standards like mesotrione and sulcotrione. [7][8][9] * For 2-acyl-cyclohexane-1,3-diones, an alkyl side chain of 11 carbons was found to be optimal for HPPD inhibition. [9] * The introduction of a quinoline ring in place of a benzene ring in some derivatives was shown to form more stable π-π interactions with key amino acid residues (Phe-360, Phe-403) in the active site of HPPD, potentially explaining their enhanced potency. [9] * The core 1,3-dione feature is essential for HPPD inhibitory activity. [9]

  • ACCase Inhibitors ("Dims"):

    • The substitution pattern on the cyclohexane-1,3-dione ring significantly impacts herbicidal activity. For instance, compounds without substituents on the ring (R1 = R2 = H) showed higher activity than their methylated analogs. [10] * The nature of the 5-position substituent is also crucial. Derivatives with a 5-pyridyl substituent have been found to exhibit particularly useful herbicidal activity. [11]Similarly, certain 5-phenyl substituted derivatives show high efficacy against monocot weeds while maintaining safety in cereal crops. [12]

Conclusion and Future Directions

The field of cyclohexane-1,3-dione chemistry continues to be a highly productive area for herbicide research. Novel derivatives consistently demonstrate the potential to surpass the efficacy of current commercial standards in both in vitro and in vivo assays. The key to future success lies in the rational design of new compounds based on a deep understanding of structure-activity relationships and the molecular interactions within the enzyme active sites. By employing the robust experimental protocols outlined in this guide, researchers can effectively screen and identify next-generation herbicides with improved performance profiles, helping to address the ongoing challenges of weed management in global agriculture.

References

  • Basak, S., Alam, M. J., Goodwin, D., et al. (2021). Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. BioOne Complete. Available at: [Link] [13]2. Li, Y., Wang, Y., Li, Y., et al. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. MDPI. Available at: [Link] [14]3. Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Available at: [Link] [15]4. Neal, J. & Senesac, A. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link] [16]5. Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. ResearchGate. Available at: [Link] [17]6. Bio-protocol. (2025). Preemergence herbicidal activity. Available at: [Link] [18]7. ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Available at: [Link] [3]8. Watson, K. G. (2014). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1. ResearchGate. Available at: [Link] [1]9. Li, H., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Chemistry. Available at: [Link] [10]10. Purdue University. (n.d.). Testing for and Deactivating Herbicide Residues. Available at: [Link] [19]11. Li, H. B., et al. (2018). Novel HPPD inhibitors: triketone 2H-benzo[b]o[13][16]xazin-3(4H)-one analogs. Pest Management Science. Available at: [Link] [8]12. European Patent Office. (n.d.). Herbicidal cyclohexane-1,3-dione derivatives. Available at: [Link] [11]13. Singh, S., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. ScholarWorks@UARK. Available at: [Link] [20]14. European Publication Server. (1983). Herbicidal cyclohexane-1,3-dione derivatives. Available at: [Link] [12]15. ResearchGate. (2025). Design, synthesis and biological activity of novel triketone herbicides containing natural product fragments. Available at: [Link] [21]16. Google Patents. (n.d.). Methods for production of plants resistant to HPPD herbicides. Available at: [22]17. Pan, L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. Available at: [Link] [9]18. ResearchGate. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Available at: [Link] [23]19. ACS Publications. (2024). Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD. Journal of Agricultural and Food Chemistry. Available at: [Link] [7]20. Regulations.gov. (2020). HPPD Inhibiting Herbicides: State of the Science. Available at: [Link] [5]21. Principles of Weed Control. (n.d.). 15.6 Herbicides that Inhibit ACCase. Available at: [Link] [2]22. UNL Digital Commons. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Available at: [Link] [6]23. Academia.edu. (n.d.). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Available at: [Link]

Sources

A Guide to Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Outcomes for Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Focus Compound: Initial searches for "5-(3-Aminophenyl)cyclohexane-1,3-dione" did not yield sufficient public data on its biological activity to conduct a thorough in vitro to in vivo correlation analysis. To provide a comprehensive and data-rich guide that fulfills the core requirements of the prompt, we will focus on the broader class of cyclohexane-1,3-dione derivatives and use a well-characterized compound with a similar structural scaffold as a case study to illustrate the principles of translating preclinical data. Cyclohexane-1,3-dione and its derivatives are recognized as important building blocks for a variety of biologically active compounds, including anticancer and antimicrobial agents[1][2][3][4][5][6].

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth technical comparison of in vitro and in vivo results for this class of compounds, with a focus on the experimental data and methodologies required to bridge the translational gap.

The Challenge of Translation: From Benchtop to Bedside

A crucial challenge in drug discovery is the translation of promising in vitro results into successful in vivo efficacy. While in vitro assays provide a controlled environment to study the direct effects of a compound on a specific biological target, they often fail to recapitulate the complex physiological environment of a living organism. This guide will explore the methodologies to establish a robust correlation between in vitro and in vivo data for cyclohexane-1,3-dione derivatives, a class of molecules with diverse therapeutic potential[5][6].

Establishing a Foundation: Comprehensive In Vitro Profiling

A thorough in vitro characterization is the bedrock of any successful drug development program. For a novel cyclohexane-1,3-dione derivative, the following assays are essential to delineate its biological activity and mechanism of action.

Target Engagement and Potency

The initial step is to confirm that the compound interacts with its intended molecular target. For instance, if the cyclohexane-1,3-dione derivative is designed as a histone deacetylase (HDAC) inhibitor, a biochemical assay is paramount.

Experimental Protocol: Fluorogenic HDAC Activity Assay

  • Principle: This assay measures the enzymatic activity of a purified HDAC enzyme using a fluorogenic substrate. Inhibition of the enzyme by the test compound results in a decreased fluorescent signal.

  • Procedure:

    • Recombinant human HDAC enzyme is incubated with the test compound at various concentrations.

    • A fluorogenic acetylated peptide substrate is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • Fluorescence is measured using a plate reader (Excitation/Emission wavelengths specific to the substrate).

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Activity and Cytotoxicity

Demonstrating target engagement in a cellular context is the next critical step. This confirms that the compound can penetrate cell membranes and exert its effect in a more complex biological system.

Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Cancer cell lines relevant to the therapeutic hypothesis are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with the cyclohexane-1,3-dione derivative at a range of concentrations for 48-72 hours.

    • MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • The concentration at which 50% of cell growth is inhibited (GI50) is determined.

Data Presentation: In Vitro Activity Summary
CompoundTarget (e.g., HDAC1) IC50 (nM)Cell Line (e.g., HCT116) GI50 (µM)
5-(3-Aminophenyl)cyclohexane-1,3-dione (Hypothetical) 501.5
Alternative 1 (e.g., SAHA) 300.8
Alternative 2 (e.g., Belinostat) 451.2

The Path to In Vivo Validation: Preclinical Animal Models

Once a compound demonstrates promising in vitro activity, the focus shifts to in vivo studies to assess its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.

Pharmacokinetics: What the Body Does to the Drug

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for designing an effective dosing regimen.

Experimental Protocol: Murine Pharmacokinetic Study

  • Procedure:

    • The cyclohexane-1,3-dione derivative is administered to a cohort of mice (e.g., C57BL/6) via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma is isolated from the blood samples.

    • The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Key PK parameters are calculated, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve, representing total drug exposure.

      • t1/2: Half-life of the compound.

Pharmacodynamics: What the Drug Does to the Body

Pharmacodynamic studies aim to demonstrate that the drug is engaging its target in the animal model and eliciting the desired biological response.

Experimental Protocol: In Vivo Target Inhibition Assay

  • Procedure:

    • Tumor-bearing mice (e.g., xenograft model with HCT116 cells) are treated with the cyclohexane-1,3-dione derivative.

    • At various time points after dosing, tumors and relevant tissues are collected.

    • The level of target engagement is assessed. For an HDAC inhibitor, this could involve measuring the level of acetylated histones in the tumor tissue via Western blotting or immunohistochemistry.

    • A dose-response relationship between drug exposure and target modulation is established.

Efficacy Studies: Assessing Therapeutic Potential

The ultimate goal of preclinical in vivo studies is to determine if the compound has a therapeutic effect.

Experimental Protocol: Xenograft Tumor Model

  • Procedure:

    • Human cancer cells (e.g., HCT116) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.

    • The cyclohexane-1,3-dione derivative is administered according to a predetermined dosing schedule based on PK/PD data.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • The primary endpoint is typically tumor growth inhibition (TGI).

Bridging the Divide: Correlating In Vitro and In Vivo Data

A strong correlation between in vitro potency and in vivo efficacy provides confidence in the compound's mechanism of action and its potential for clinical success.

The In Vitro-In Vivo Correlation (IVIVC) Framework

The goal is to establish a quantitative relationship between a compound's in vitro properties (e.g., IC50 or GI50) and its in vivo response (e.g., TGI). This often involves complex pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Logical Relationship Diagram

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC invitro_potency Biochemical Potency (IC50) cellular_activity Cellular Activity (GI50) invitro_potency->cellular_activity Cellular Penetration ivivc_model PK/PD Modeling (Correlation Analysis) invitro_potency->ivivc_model pk Pharmacokinetics (PK) (AUC, Cmax) cellular_activity->pk Dose Selection pd Pharmacodynamics (PD) (Target Engagement) pk->pd Exposure-Response pd->cellular_activity Confirmation of MOA efficacy Efficacy (Tumor Growth Inhibition) pd->efficacy Target Modulation -> Effect efficacy->ivivc_model

Caption: Workflow for establishing an in vitro-in vivo correlation.

Key Considerations for a Successful Correlation
  • Exposure at the Site of Action: It is not the administered dose but the concentration of the drug at the tumor site that drives efficacy. Therefore, correlating tumor drug concentrations with in vitro potency is more meaningful than using plasma concentrations.

  • Free vs. Total Drug Concentration: Only the unbound (free) fraction of the drug is pharmacologically active. Plasma protein binding should be measured and incorporated into the IVIVC model.

  • Time Above IC50: For some mechanisms of action, the duration that the drug concentration remains above the in vitro IC50 is a key predictor of in vivo efficacy.

Comparing Alternatives

The performance of a novel cyclohexane-1,3-dione derivative should be benchmarked against existing standards of care or other compounds in development.

Feature5-(3-Aminophenyl)cyclohexane-1,3-dione (Hypothetical)Alternative 1 (e.g., SAHA)Alternative 2 (e.g., Belinostat)
Oral Bioavailability ModerateLowHigh
Selectivity Profile Pan-HDAC inhibitorPan-HDAC inhibitorPan-HDAC inhibitor
In Vivo Efficacy (Xenograft Model) Moderate TGISignificant TGISignificant TGI
Safety Profile To be determinedKnown class-related toxicitiesKnown class-related toxicities

Conclusion

The successful translation of a promising cyclohexane-1,3-dione derivative from a laboratory curiosity to a potential therapeutic requires a rigorous and integrated approach to in vitro and in vivo pharmacology. By carefully designing experiments, collecting high-quality data, and applying sound PK/PD modeling principles, researchers can build a strong case for the clinical development of novel drug candidates. This guide provides a framework for navigating the complexities of IVIVC and making informed decisions in the challenging but rewarding journey of drug discovery.

References

  • Chinnamanayakar, R., et al. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 235-241. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [Link]

  • Kumar, D., et al. (2019). Cyclohexane and its functionally substituted derivatives. In Pharmacological Assays of Plant-Based Natural Products (pp. 231-245). CABI. [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Sharma, D., & Singh, M. (2022). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link]

Sources

Benchmarking 5-(3-Aminophenyl)cyclohexane-1,3-dione Against Approved Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive framework for benchmarking the investigational compound 5-(3-Aminophenyl)cyclohexane-1,3-dione against established, FDA-approved drugs targeting the c-Met receptor tyrosine kinase. Drawing upon established principles of drug evaluation, we will delineate a scientifically rigorous pathway for comparative analysis, from initial biochemical assays to cellular and in vivo studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation process for novel kinase inhibitors.

Introduction to 5-(3-Aminophenyl)cyclohexane-1,3-dione and the c-Met Target

The cyclohexane-1,3-dione scaffold has emerged as a versatile precursor for a variety of biologically active molecules, demonstrating potential in antibacterial, anti-inflammatory, and notably, anti-cancer applications. Several derivatives have been investigated as tyrosine kinase inhibitors, with a particular focus on the c-Met (hepatocyte growth factor receptor) kinase.[1][2][3][4] Dysregulation of the c-Met signaling pathway is a known driver in numerous malignancies, including non-small cell lung cancer (NSCLC), leading to increased tumor growth, proliferation, and metastasis.[5][6]

Given this precedent, we hypothesize that 5-(3-Aminophenyl)cyclohexane-1,3-dione (herein referred to as Compound X) is a novel inhibitor of c-Met. This guide will therefore focus on a head-to-head comparison with approved c-Met inhibitors.

Approved c-Met Inhibitors for Benchmarking

A critical aspect of preclinical drug development is benchmarking against the current standard of care. For the purposes of this guide, we will compare Compound X against the following FDA-approved c-Met inhibitors:

  • Capmatinib (Tabrecta™) : A potent and selective ATP-competitive inhibitor of c-Met, approved for the treatment of metastatic NSCLC with mutations that lead to MET exon 14 skipping.[3][7][8][9]

  • Tepotinib (Tepmetko®) : Another selective, oral MET inhibitor targeting MET exon 14 skipping alterations in metastatic NSCLC.[10][11][12]

  • Cabozantinib (Cabometyx®) : A multi-kinase inhibitor that targets VEGFR2, c-Met, and RET, approved for various cancers including advanced renal cell carcinoma and medullary thyroid cancer.[13][14][15][16]

The c-Met Signaling Pathway

Understanding the mechanism of action of these inhibitors requires a foundational knowledge of the c-Met signaling cascade. The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[17] The inhibitors we are discussing act by competing with ATP for binding to the kinase domain, thereby preventing this phosphorylation and subsequent signal transduction.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Dimerization & Autophosphorylation ATP ATP ATP->c-Met Receptor Enables Phosphorylation Compound X / Approved Drugs Compound X / Approved Drugs Compound X / Approved Drugs->c-Met Receptor Inhibits (ATP Competition) RAS/MAPK Pathway RAS/MAPK Pathway P->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway P->PI3K/AKT Pathway STAT Pathway STAT Pathway P->STAT Pathway Gene Transcription Gene Transcription RAS/MAPK Pathway->Gene Transcription PI3K/AKT Pathway->Gene Transcription STAT Pathway->Gene Transcription Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Gene Transcription->Cell Proliferation, Survival, Motility caption Figure 1: The c-Met Signaling Pathway and Point of Inhibition. Benchmarking_Workflow Phase1 Phase 1: Biochemical Assays Kinase_Inhibition Kinase Inhibition Assay (e.g., ADP-Glo) Phase1->Kinase_Inhibition Phase2 Phase 2: Cellular Assays Phosphorylation_Assay Cellular Phosphorylation Assay (Western Blot) Phase2->Phosphorylation_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Phase2->Cell_Viability_Assay Phase3 Phase 3: In Vivo Models Xenograft_Model Tumor Xenograft Model (e.g., NSCLC cell line) Phase3->Xenograft_Model Determine_IC50 Determine Biochemical IC50 Kinase_Inhibition->Determine_IC50 Determine_IC50->Phase2 Phosphorylation_Assay->Phase3 Determine_Cellular_IC50 Determine Cellular IC50 Cell_Viability_Assay->Determine_Cellular_IC50 Determine_Cellular_IC50->Phase3 Efficacy_Evaluation Evaluate Tumor Growth Inhibition Xenograft_Model->Efficacy_Evaluation caption Figure 2: A Phased Experimental Workflow for Benchmarking.

Caption: Figure 2: A Phased Experimental Workflow for Benchmarking.

Phase 1: Biochemical Assays - Direct Target Engagement

The initial step is to quantify the direct inhibitory effect of Compound X on the c-Met kinase and compare its potency to the approved drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ kinase assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. [18][19]A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Recombinant human c-Met kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound X and approved inhibitors (Capmatinib, Tepotinib, Cabozantinib) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of Compound X and the approved drugs in DMSO. Dispense a small volume (e.g., 1 µl) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Add the c-Met enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be at or near the Km for c-Met to ensure sensitive detection of ATP-competitive inhibitors. [4] * Incubate for a defined period (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic curve. [20][21]

Comparative Biochemical Data (Hypothetical)
Compoundc-Met IC50 (nM)
Compound X 8.5
Capmatinib0.13 [22]
Tepotinib1.0 (approx.)
Cabozantinib1.3

Note: Data for approved drugs are from literature sources. Data for Compound X is hypothetical for illustrative purposes.

Phase 2: Cellular Assays - On-Target Effects and Cytotoxicity

Moving from a purified enzyme system to a cellular context is essential to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.

Experimental Protocol: Cellular c-Met Phosphorylation Assay (Western Blot)

This assay directly measures the ability of the compounds to inhibit c-Met autophosphorylation in a relevant cancer cell line.

Materials:

  • Human cancer cell line with c-Met activation (e.g., Hs 746T gastric cancer cells with c-Met amplification, or a lung cancer cell line with MET exon 14 skipping). [23]* Cell culture medium and supplements.

  • Hepatocyte Growth Factor (HGF) to stimulate the pathway.

  • Compound X and approved inhibitors.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Plate the c-Met-driven cancer cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of Compound X or the approved drugs for a set period (e.g., 2 hours).

  • HGF Stimulation: Stimulate the c-Met pathway by adding HGF for a short duration (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Western Blotting:

    • Quantify protein concentration in the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Interpretation:

A dose-dependent decrease in the phospho-c-Met signal, normalized to total c-Met and the loading control, indicates effective on-target inhibition in a cellular environment. This provides a crucial link between biochemical potency and cellular activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines. [24][25][26][27] Materials:

  • c-Met dependent and c-Met independent cancer cell lines.

  • Compound X and approved inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and the approved drugs.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the cellular IC50 value, the concentration that inhibits cell viability by 50%, using non-linear regression analysis. [28][29]

Comparative Cellular Data (Hypothetical)
CompoundCellular IC50 (Hs 746T, nM)
Compound X 25.2
Capmatinib~10
Tepotinib~15
Cabozantinib~20

Note: Data for approved drugs are estimations based on published literature. Data for Compound X is hypothetical.

Phase 3: In Vivo Efficacy - Tumor Growth Inhibition

The final preclinical step is to evaluate the anti-tumor efficacy of Compound X in a living organism.

Experimental Protocol: Human Tumor Xenograft Model

This involves implanting human cancer cells into immunocompromised mice and assessing the effect of the test compounds on tumor growth. [30][31] Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • c-Met amplified human cancer cells (e.g., Hs 746T).

  • Compound X and approved inhibitors formulated for in vivo administration (e.g., oral gavage).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, Compound X, and approved drug comparators).

  • Drug Administration: Administer the compounds to the mice according to a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size, or for a set duration.

Data Analysis:

Compare the tumor growth curves between the different treatment groups. Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Comparative In Vivo Data (Hypothetical)
Treatment Group (Dose)Tumor Growth Inhibition (%)
Compound X (50 mg/kg) 75%
Capmatinib (30 mg/kg)85%
Vehicle Control0%

Note: Data is hypothetical and for illustrative purposes.

Summary and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 5-(3-Aminophenyl)cyclohexane-1,3-dione (Compound X) against approved c-Met inhibitors. The phased approach, progressing from biochemical to cellular and finally to in vivo models, allows for a thorough evaluation of the compound's potential as a novel therapeutic agent.

The hypothetical data presented suggests that Compound X demonstrates promising activity, warranting further investigation. Future studies should include kinase selectivity profiling to assess off-target effects, detailed pharmacokinetic and pharmacodynamic studies, and evaluation in additional in vivo models, including patient-derived xenografts (PDXs). [31] By adhering to a structured and comparative methodology, researchers can effectively position novel compounds within the existing therapeutic landscape and make informed decisions regarding their continued development.

References

  • ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available from: [Link]

  • CancerNetwork. Targeting the Extracellular Matrix With Tenascin-C-Specific CAR T Cells Extends Survival in Preclinical Models of Glioblastoma. Available from: [Link]

  • ResearchGate. Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Available from: [Link]

  • PubMed Central. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Available from: [Link]

  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available from: [Link]

  • PubChem. Capmatinib. Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • National Institutes of Health. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. Available from: [Link]

  • PubMed. Screening assays for tyrosine kinase inhibitors: A review. Available from: [Link]

  • PubMed Central. Have clinical trials properly assessed c-Met inhibitors?. Available from: [Link]

  • PubMed. [Cabozantinib: Mechanism of action, efficacy and indications]. Available from: [Link]

  • Biopharma PEG. C-Met Therapies: Latest Advances & FDA Approvals. Available from: [Link]

  • National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]

  • CABOMETYX® (cabozantinib). Mechanism of Action. Available from: [Link]

  • Wikipedia. c-Met inhibitor. Available from: [Link]

  • AACR Journals. ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Capmatinib Hydrochloride?. Available from: [Link]

  • National Institutes of Health. Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • ResearchGate. Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. Available from: [Link]

  • Massive Bio. Tepotinib Hydrochloride. Available from: [Link]

  • European Medical Journal. MET Inhibition in Non-Small Cell Lung Cancer. Available from: [Link]

  • National Institutes of Health. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. Available from: [Link]

  • ResearchGate. Screening assays for tyrosine kinase inhibitors:A review. Available from: [Link]

  • PubMed Central. Safety and Tolerability of c-MET Inhibitors in Cancer. Available from: [Link]

  • Benchling. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Drugs.com. Capmatinib hydrochloride: uses, dosing, warnings, adverse events, interactions. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • PubChem. Tepotinib. Available from: [Link]

  • Scirp.org. C-MET Inhibitors as New Members of the NSCLC Treatment Armamentarium—A Pooled Analysis. Available from: [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of action of Cabozantinib?. Available from: [Link]

  • ResearchGate. How can I calculate IC50 for a cytotoxic substance?. Available from: [Link]

  • ResearchGate. Mechanism of action of cabozantinib. Available from: [Link]

  • AACR Journals. Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Available from: [Link]

  • EMD Serono. TEPMETKO (tepotinib). Available from: [Link]

  • BMG LABTECH. Kinase assays. Available from: [Link]

  • Juniper Publishers. Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. cabozantinib. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(3-Aminophenyl)cyclohexane-1,3-dione

[1]

CAS Number: 1215521-75-7 Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1][2]

Executive Summary & Chemical Context

As a Senior Application Scientist, I cannot overstate the importance of treating 5-(3-Aminophenyl)cyclohexane-1,3-dione not just as "organic waste," but as a bifunctional intermediate requiring specific segregation. This molecule contains two distinct reactive centers:

  • Aromatic Primary Amine: A basic moiety capable of forming salts with acids and oxidizing over time (potential sensitizer).

  • Cyclohexane-1,3-dione: A beta-diketone capable of keto-enol tautomerism, making it acidic (pKa ~5.[1][3]2) and reactive toward electrophiles.

The Disposal Imperative: Improper disposal of this compound into general acid waste streams can trigger exothermic neutralization (Amine + Acid). Conversely, disposal into general oxidative waste streams poses a fire hazard due to the combustible nature of the organic skeleton. The protocol below prioritizes incineration as the ultimate fate to destroy the aromatic ring and prevent aquatic toxicity.

Physicochemical Properties & Waste Classification

Before handling, verify the state of your waste against these parameters to ensure correct stream selection.

PropertyData / CharacteristicDisposal Implication
Physical State Solid (Powder/Crystalline)Segregate as "Solid Hazardous Waste" (Lab Pack).[1]
Solubility Soluble in DMSO, Methanol; Low in WaterAqueous washings may require organic solvent extraction before disposal.[1]
Acidity/Basicity Amphoteric (Amine = Basic; Dione = Acidic)DO NOT mix with strong acids (exotherm risk) or strong oxidizers.[1]
Hazard Class Irritant (H319), Sensitizer (H317)Must be double-bagged or sealed to prevent dust inhalation.[1]
RCRA Status (USA) Not explicitly P/U-listed, but treat as Toxic/Irritant Dispose of as hazardous chemical waste (Code D001/D003 if applicable).[1]
Operational Disposal Protocol
A. Solid Waste (Pure Substance / Spills)

Applicability: Expired reagents, reaction solids, spill cleanup materials.

  • Quenching (Not typically required for solids): Unless the solid is chemically active (e.g., contaminated with hydrides), do not attempt to dissolve it. Keep it solid to minimize waste volume.

  • Packaging:

    • Place the substance in a screw-top jar (HDPE or Glass).

    • If the original container is used, ensure the label is defaced and re-labeled as "Waste."

    • Secondary Containment: Place the jar into a clear, 6-mil polyethylene bag and seal it.

  • Labeling:

    • Tag: "Hazardous Waste - Solid."

    • Constituents: Write "5-(3-Aminophenyl)cyclohexane-1,3-dione (95%+)."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

B. Liquid Waste (Reaction Mixtures / Mother Liquor)

Applicability: Filtrates from synthesis, HPLC waste, washing solvents.

  • Segregation Check:

    • Does the solution contain Halogenated Solvents (DCM, Chloroform)?

      • YES: Dispose in Halogenated Organic Waste carboy.

      • NO: Dispose in Non-Halogenated Organic Waste carboy.

  • pH Verification (Crucial):

    • Because this molecule is an amine, ensure the waste carboy is not predominantly acidic (e.g., do not pour into a carboy containing waste Aqua Regia or concentrated HCl).

    • Best Practice: Neutralize the solution to pH 6–8 before adding to a communal solvent drum to prevent heat generation.

  • Rinsing:

    • Triple-rinse empty reaction vessels with a minimal amount of acetone or ethanol.

    • Add rinsate to the liquid waste container.

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the decision matrix for disposing of 5-(3-Aminophenyl)cyclohexane-1,3-dione, ensuring segregation from incompatible streams.

DisposalWorkflowcluster_warningSAFETY CRITICALStartWaste: 5-(3-Aminophenyl)cyclohexane-1,3-dioneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Debris)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Solvent/Solution)StateCheck->LiquidPath LiquidPackDouble Bag / Jar(HDPE or Glass)SolidPath->PackHalogenCheckContains HalogenatedSolvents?LiquidPath->HalogenCheckIncinerationFinal Fate:High Temp IncinerationPack->IncinerationHaloYesHalogenated OrganicWaste StreamHalogenCheck->HaloYes Yes (DCM/CHCl3)HaloNoNon-HalogenatedOrganic Waste StreamHalogenCheck->HaloNo No (MeOH/EtOAc)HaloYes->IncinerationHaloNo->IncinerationWarningNodeDO NOT MIX WITHSTRONG ACIDS OR OXIDIZERS

Caption: Operational workflow for segregating 5-(3-Aminophenyl)cyclohexane-1,3-dione waste based on physical state and solvent composition.

Emergency Contingencies
  • Spill (Solid):

    • Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask).

    • Cover spill with wet paper towels to prevent dust formation.

    • Scoop into a wide-mouth jar.

    • Clean surface with mild detergent (soap/water) to remove amine residues.

  • Skin Contact:

    • Wash immediately with soap and copious water.[4]

    • Aniline derivatives can absorb through skin; monitor for signs of cyanosis (blue lips/nails) if exposure was significant.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.